Gemeprost
Description
This compound is a prostaglandin E1 (PGE1) analog and antiprogestogen used for preoperative dilation of the cervix before surgical abortion. It is available as vaginal suppositories and also used in combination with the antiprogestin and mifepristone for termination of 1st- and 2nd-trimester pregnancy. It is not FDA-approved but available in Japan marketed as Preglandin.
This compound is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.
used for preoperative dilation of cervix before surgical abortion; RN given refers to (2E,11alpha,13E,15R)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/b12-10+,14-13+/t17-,18-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBOHGVERHWSSV-VNIVIJDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895073 | |
| Record name | Gemeprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64318-79-2 | |
| Record name | Gemeprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64318-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gemeprost [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064318792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gemeprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08964 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gemeprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gemeprost | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEMEPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KZB1FOLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Gemeprost on Myometrial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemeprost, a synthetic analogue of prostaglandin E1 (PGE1), is a potent uterotonic agent employed clinically for cervical ripening and the induction of uterine contractions. Its utility in obstetrics and gynecology stems from its ability to mimic the physiological effects of endogenous prostaglandins on the myometrium, the smooth muscle layer of the uterus. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on myometrial cells, with a focus on receptor interaction, signal transduction pathways, and the resulting physiological responses. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the study of uterine physiology and the development of related pharmacotherapies. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes the available information and draws upon data from its parent compound, PGE1, and the closely related PGE2, to provide a thorough understanding of its mechanism of action.
Receptor Binding and Specificity
This compound exerts its effects by acting as an agonist at specific prostaglandin E (EP) receptors on the surface of myometrial cells. The EP receptor family comprises four subtypes: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling cascades. This compound is known to interact primarily with EP1, EP2, and EP3 receptors. The differential expression and activation of these receptor subtypes are critical in determining the overall cellular response to this compound.
Signal Transduction Pathways
The binding of this compound to EP receptors on myometrial cells initiates a cascade of intracellular events mediated by G-proteins. The primary pathways leading to uterine contraction are mediated by the EP1 and EP3 receptors, which ultimately lead to an increase in intracellular calcium concentration ([Ca²⁺]i).
EP1 and EP3 Receptor-Mediated Contraction
Activation of EP1 and certain isoforms of EP3 receptors by this compound leads to the stimulation of phospholipase C (PLC) via Gq proteins. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in [Ca²⁺]i is a primary driver of myometrial contraction. Additionally, some EP3 receptor isoforms are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels further contribute to the contractile state, as cAMP typically promotes relaxation in smooth muscle.
Caption: EP1/EP3 receptor signaling pathway in myometrial cells.
EP2 Receptor-Mediated Relaxation
In contrast to EP1 and EP3 receptors, the EP2 receptor is coupled to Gs proteins.[1][2] Activation of the EP2 receptor by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets that promote myometrial relaxation. This seemingly paradoxical effect suggests that the net response of the myometrium to this compound is a result of the balance between the contractile signals from EP1 and EP3 receptors and the relaxant signals from EP2 receptors. The predominant contractile effect of this compound indicates that the pro-contractile pathways are dominant in the clinical setting.
Caption: EP2 receptor signaling pathway in myometrial cells.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound and related prostaglandins on myometrial cells. It is important to note the scarcity of specific quantitative data for this compound in the literature.
Table 1: Receptor Binding and Second Messenger Levels
| Ligand | Receptor Subtype | Cell Type | Parameter | Value | Reference |
| PGE2 | EP3-V isoform | Human myometrium | Kd | 3.9 nmol/L | N/A |
| PGE2 | EP3-VI isoform | Human myometrium | Kd | 1.4 nmol/L | N/A |
| PGE2 | Not specified | Cultured human myometrial cells | Basal [Ca²⁺]i | 60-90 nM | |
| PGE2 | Not specified | Cultured human myometrial cells | Stimulated [Ca²⁺]i | up to 350 nM |
Table 2: Effects on Myometrial Contractility
| Agent | Concentration | Tissue Source | Effect | Reference |
| This compound | 1 mg (in vivo) | Human (1st trimester) | Increased basal intra-amniotic pressure to a median of 20.0 mmHg | N/A |
| This compound | 2 mg (in vivo) | Human (2nd trimester) | Increased basal intra-amniotic pressure to a median of 20.0 mmHg | N/A |
| PGE1 | 10⁻⁵ mol/L | Human myometrial strips | Significantly increased contractility up to 90 minutes | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of this compound and other prostaglandins on myometrial cells.
Isolation and Culture of Primary Human Myometrial Cells
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Tissue Acquisition: Myometrial biopsies are obtained from consenting patients undergoing cesarean section or hysterectomy.
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Dissection: The tissue is dissected to remove serosa, fibrous tissue, and visible blood vessels. It is then minced into small pieces (approximately 1-2 mm³).
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Digestion: The minced tissue is incubated in a digestion solution containing collagenase and trypsin at 37°C with gentle agitation to dissociate the cells.
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Cell Isolation: The cell suspension is filtered to remove undigested tissue and centrifuged. The resulting cell pellet is resuspended in a culture medium.
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Culturing: The isolated myometrial cells are plated in culture flasks or dishes and maintained in a humidified incubator at 37°C and 5% CO₂. The culture medium is typically supplemented with fetal bovine serum and antibiotics.
Measurement of Myometrial Contractility (Isometric Tension Recording)
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Tissue Preparation: Myometrial strips (approximately 10 mm in length and 2 mm in width) are dissected from biopsies.
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Mounting: The strips are mounted vertically in organ baths containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
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Transducer Attachment: One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
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Equilibration: The strips are allowed to equilibrate under a resting tension for a period of time, during which they typically begin to contract spontaneously.
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Drug Application: Once stable spontaneous contractions are established, this compound or other agents are added to the organ bath in a cumulative or non-cumulative manner.
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Data Recording: The isometric tension generated by the myometrial strips is recorded continuously using a data acquisition system.
Measurement of Intracellular Calcium ([Ca²⁺]i)
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Cell Preparation: Cultured myometrial cells are grown on glass coverslips.
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Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a physiological buffer.
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Washing: After incubation, the cells are washed to remove excess dye.
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Microscopy: The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
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Stimulation: this compound or other agonists are added to the cells, and the changes in intracellular calcium are monitored.
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Data Acquisition: The fluorescence emission at two different excitation wavelengths is recorded over time. The ratio of the fluorescence intensities is then used to calculate the intracellular calcium concentration.
Caption: General experimental workflow for studying this compound's effects.
Sensitization to Oxytocin
An important aspect of this compound's mechanism of action is its ability to sensitize the myometrium to the effects of oxytocin. This is thought to occur through an upregulation of oxytocin receptors on myometrial cells, although the precise molecular mechanism for this sensitization is not fully elucidated. This synergistic effect is clinically significant, as it enhances the contractile response of the uterus.
Conclusion
This compound is a prostaglandin E1 analogue that potently stimulates uterine contractions and promotes cervical ripening. Its mechanism of action on myometrial cells is primarily mediated through the activation of EP1 and EP3 receptors, leading to an increase in intracellular calcium via Gq-PLC-IP3 and Gi-mediated pathways. While it also interacts with the relaxatory EP2 receptor, the overall physiological response is dominated by pro-contractile signaling. A comprehensive understanding of these molecular pathways is crucial for the optimization of current therapeutic strategies and the development of novel drugs for the management of labor and other uterine disorders. Further research is warranted to obtain more specific quantitative data on the pharmacodynamics of this compound at the cellular level.
References
Gemeprost Binding Affinity for Prostaglandin E2 and E3 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Binding Affinity of Prostaglandins for EP2 and EP3 Receptors
Due to the absence of specific published Ki or IC50 values for gemeprost, the following table presents a compilation of binding affinities for the endogenous ligand PGE2 and other relevant prostaglandin analogues at the human EP2 and EP3 receptors. This data serves as a reference to contextualize the expected binding characteristics of this compound.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Prostaglandin E2 (PGE2) | EP2 | Data not available in provided results | |
| Prostaglandin E2 (PGE2) | EP3 | 0.9 | |
| This compound | EP2 | Data not publicly available | |
| This compound | EP3 | Data not publicly available |
Note: The absence of publicly available binding affinity data for this compound highlights a gap in the current literature and an opportunity for further research.
Experimental Protocols: Determining Binding Affinity
The gold standard for quantifying the binding affinity of a ligand to its receptor is the radioligand binding assay. This technique involves the use of a radioactively labeled ligand to measure its binding to a receptor preparation.
Radioligand Competitive Binding Assay
This assay is employed to determine the inhibition constant (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
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Human cells stably expressing the recombinant human EP2 or EP3 receptor are cultured and harvested.
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The cells are washed with a suitable buffer (e.g., phosphate-buffered saline) and then lysed to release the cellular contents.
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The cell lysate is subjected to centrifugation to pellet the cell membranes containing the receptors.
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The membrane pellet is washed and resuspended in a binding buffer.
2. Competitive Binding Incubation:
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A fixed concentration of a suitable radioligand (e.g., [³H]-PGE2) is incubated with the membrane preparation.
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Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
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Non-specific binding is determined by adding a high concentration of an unlabeled non-radioactive ligand.
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The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
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The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
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The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
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The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
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The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
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The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand competitive binding assay.
Signaling Pathways
This compound, as an agonist at EP2 and EP3 receptors, initiates distinct downstream signaling cascades.
EP2 Receptor Signaling
The EP2 receptor is a Gs protein-coupled receptor (GPCR). Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating cellular responses such as smooth muscle relaxation.
Caption: EP2 receptor signaling pathway.
EP3 Receptor Signaling
The EP3 receptor is more complex, coupling to multiple G proteins and thus capable of initiating diverse signaling pathways. The primary signaling pathway for the EP3 receptor involves coupling to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This action often counteracts the effects of Gs-coupled receptors. Additionally, some isoforms of the EP3 receptor can couple to Gs, stimulating cAMP production, or to G12/13, activating the Rho signaling pathway, which can lead to cellular responses like smooth muscle contraction.
Caption: Primary EP3 receptor signaling pathway via Gi.
Conclusion
This compound's pharmacological effects are mediated through its agonist activity at EP2 and EP3 receptors. While the precise binding affinities of this compound for these receptors remain to be fully elucidated in publicly accessible literature, the established methodologies of radioligand binding assays provide a clear path for their determination. A comprehensive understanding of this compound's interaction with EP2 and EP3 receptors, including its binding kinetics and the nuances of the signaling pathways it activates, is crucial for the optimization of its therapeutic use and the development of novel, more selective prostaglandin receptor modulators. Further research is warranted to quantify the binding profile of this compound, which will undoubtedly contribute to a more complete understanding of its mechanism of action.
References
Cellular Pathways Activated by Gemeprost in Uterine Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemeprost, a synthetic analogue of prostaglandin E1 (PGE1), is a potent uterotonic agent widely utilized in obstetrics and gynecology for cervical ripening and the induction of uterine contractions. Its clinical efficacy is rooted in its ability to modulate specific cellular signaling pathways within the uterine myometrium and cervix. This technical guide provides an in-depth exploration of the molecular mechanisms activated by this compound in uterine tissue. It summarizes the key signaling cascades, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the involved pathways and workflows to support further research and drug development in this area.
Introduction
This compound's primary mechanism of action involves its interaction with E-type prostanoid (EP) receptors, initiating a cascade of intracellular events that culminate in smooth muscle contraction and connective tissue remodeling of the cervix.[1][2][3] As a PGE1 analogue, it functionally mimics the actions of endogenous prostaglandin E2 (PGE2) and binds to EP receptor subtypes, primarily EP1 and EP3, to elicit its uterotonic effects.[1][2] This guide will dissect the downstream consequences of these receptor-ligand interactions.
Core Signaling Pathways
The cellular response to this compound in uterine tissue is predominantly governed by its binding to specific G-protein coupled receptors (GPCRs) of the prostaglandin E2 receptor family. The activation of these receptors triggers distinct second messenger systems that ultimately regulate myometrial contractility and cervical maturation.
Gq-Coupled EP1/EP3 Receptor Pathway and Calcium Mobilization
The principal contractile effect of this compound is mediated through its agonistic activity on the Gq-coupled EP1 and EP3 receptors on myometrial cells. This interaction initiates the following cascade:
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Phospholipase C (PLC) Activation: Ligand binding to EP1/EP3 receptors activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).
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IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
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Calcium-Calmodulin Activation: The elevated intracellular calcium concentration leads to the binding of Ca2+ to calmodulin.
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Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).
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Smooth Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin, which enables the interaction between myosin and actin filaments, leading to smooth muscle contraction.
Diagram of the Gq-Coupled EP1/EP3 Receptor Pathway
Caption: this compound-induced uterine contraction via the Gq-PLC-Ca²⁺ pathway.
Putative Involvement of Protein Kinase C (PKC)
Diacylglycerol (DAG), the other product of PIP2 hydrolysis, is a known activator of Protein Kinase C (PKC). While direct evidence for this compound-mediated PKC activation in uterine tissue is limited, the activation of the PLC pathway strongly suggests its involvement. PKC isoforms have been implicated in the regulation of uterine smooth muscle contraction. Activated PKC can phosphorylate various downstream targets, potentially including ion channels and components of the contractile apparatus, which may contribute to the sustained phase of uterine contractions.
Gs-Coupled EP2 Receptor Pathway and cAMP Production
This compound has also been reported to act as an agonist at EP2 receptors, which are coupled to the Gs signaling pathway. This pathway generally mediates smooth muscle relaxation, and its activation in the cervix is thought to contribute to cervical ripening.
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Adenylyl Cyclase Activation: Binding of this compound to EP2 receptors activates the Gs alpha subunit, which stimulates adenylyl cyclase.
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cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
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Protein Kinase A (PKA) Activation: Increased levels of cAMP lead to the activation of Protein Kinase A (PKA).
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Downstream Effects: PKA can phosphorylate several targets that lead to smooth muscle relaxation, such as inhibiting MLCK and promoting calcium sequestration back into the sarcoplasmic reticulum. In the cervix, PKA activation is linked to the increased expression of enzymes like collagenase, which contribute to the breakdown of the cervical matrix and softening.
Diagram of the Gs-Coupled EP2 Receptor Pathway
Caption: this compound-induced cAMP production via the Gs-AC pathway.
Potential Crosstalk with the MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is known to be involved in the regulation of myometrial cell proliferation and contractility. While direct studies linking this compound to MAPK activation are lacking, GPCR activation can transactivate receptor tyrosine kinases or utilize beta-arrestin-scaffolded signaling to engage the MAPK cascade. Further research is required to elucidate a definitive link between this compound and MAPK signaling in uterine tissue.
Quantitative Data
Specific quantitative data for this compound's interaction with uterine tissue is sparse in publicly available literature. The following tables summarize available data for this compound and related prostaglandins.
Table 1: Receptor Binding and Functional Potency
| Ligand | Receptor Subtype | Tissue/Cell Type | Parameter | Value | Reference |
| PGE2 | EP1 | Human Myometrial Cells | [Ca2+]i EC50 | 1-300 nM (high affinity) | |
| PGE2 | EP3 | Human Myometrial Cells | [Ca2+]i EC50 | 1-100 µM (low affinity) | |
| PGF2α | FP | Human Myometrial Cells | [Ca2+]i ED50 | 4 nM |
Note: Data for PGE2 and PGF2α are presented as proxies due to the lack of specific binding affinity (Ki) or half-maximal effective concentration (EC50) data for this compound on uterine EP receptors.
Table 2: Effects on Uterine Contractility
| Agent | Dose | Tissue | Effect | Magnitude of Change | Reference |
| This compound | 1 mg | Human Uterus (in vivo) | Increase in basal intra-amniotic pressure | Median: 20.0 mmHg (Range: 4-45 mmHg) | |
| This compound | 2 mg | Human Uterus (in vivo) | Increase in basal intra-amniotic pressure | Median: 20.0 mmHg (Range: 8-60 mmHg) | |
| This compound | 1 mg | Human Uterus (in vivo) | Uterine contraction pressure (delta IAP) | Median: 28.0 mmHg (95% CI: 10.0-42.6) | |
| This compound | 2 mg | Human Uterus (in vivo) | Uterine contraction pressure (delta IAP) | Median: 52.5 mmHg (95% CI: 26.7-60.3) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effects on uterine tissue.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol describes the measurement of [Ca2+]i in cultured human myometrial cells.
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Cell Culture: Human myometrial cells are cultured on glass coverslips until they reach 80-90% confluency.
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Dye Loading:
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Prepare a loading buffer (e.g., HBSS) containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127.
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Wash the cells with buffer and incubate them in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
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After incubation, wash the cells three times with the buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for an additional 30 minutes.
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Imaging:
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Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
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Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
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Establish a baseline fluorescence ratio (340/380 nm) before adding the agonist.
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Add this compound at the desired concentration and record the change in the fluorescence ratio over time.
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-
Data Analysis: The 340/380 nm fluorescence ratio is proportional to the intracellular calcium concentration. Calibrate the signal using ionomycin and EGTA to determine the maximum and minimum ratios for conversion to absolute Ca2+ concentrations if required.
Diagram of the Intracellular Calcium Imaging Workflow
Caption: Workflow for measuring intracellular calcium with Fura-2 AM.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol outlines a method for quantifying cAMP levels in myometrial cells.
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Cell Stimulation:
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Plate myometrial cells in a 96-well plate.
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Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation.
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Add this compound at various concentrations and incubate for the desired time at 37°C.
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Cell Lysis and Detection:
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Lyse the cells by adding the lysis buffer provided in the HTRF cAMP assay kit.
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Add the HTRF detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
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Incubate for 1-2 hours at room temperature to allow for competitive binding.
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Measurement:
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Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
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Data Analysis:
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Calculate the ratio of the 665 nm to 620 nm signals.
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Determine the cAMP concentration in each sample by interpolating from a standard curve generated with known concentrations of cAMP.
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Western Blotting for MAPK (ERK1/2) Activation
This protocol is for detecting the phosphorylation of ERK1/2 as a marker of its activation.
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Cell Treatment and Lysis:
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Culture myometrial cells to near confluency and serum-starve for 12-24 hours.
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Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
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Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound exerts its primary effects on uterine tissue through the activation of EP1 and EP3 receptors, leading to a Gq-mediated increase in intracellular calcium and subsequent myometrial contraction. Concurrently, its action on EP2 receptors likely contributes to cervical ripening via a Gs-cAMP-PKA pathway. While the involvement of other signaling pathways such as those mediated by PKC and MAPK is plausible based on our understanding of uterine physiology, direct experimental evidence linking them to this compound is currently lacking and represents an area for future investigation. The protocols and data presented in this guide provide a framework for researchers to further explore the intricate molecular mechanisms of this compound and other prostaglandin analogues in uterine tissue.
References
In-Vitro Mechanisms of Gemeprost-Induced Cervical Ripening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemeprost, a synthetic prostaglandin E1 (PGE1) analogue, is a potent agent for cervical ripening and dilatation.[1][2][3] While its clinical efficacy is well-documented, a detailed understanding of its direct effects on the cervical tissue at a cellular and molecular level is crucial for further research and development in obstetrics and gynecology. This technical guide provides an in-depth overview of the in-vitro effects of this compound on cervical ripening, drawing from studies on this compound and its closely related analogue, Prostaglandin E2 (PGE2). The guide outlines the key molecular pathways, summarizes quantitative data from relevant studies, and provides detailed experimental protocols to facilitate further investigation in this area.
Introduction
Cervical ripening is a complex physiological process characterized by the remodeling of the cervical extracellular matrix (ECM), leading to a softening and distensibility of the cervix necessary for childbirth.[4] This process involves changes in collagen structure, an increase in glycosaminoglycans (GAGs), and an inflammatory response.[1] this compound, a synthetic analogue of PGE1, is clinically utilized to induce these changes. Understanding its mechanism of action through in-vitro studies is paramount for optimizing its therapeutic use and developing novel cervical ripening agents. This guide will delve into the cellular and molecular effects of this compound on the cervix, focusing on its interactions with prostaglandin receptors, its influence on ECM components, and its role in the inflammatory cascade.
Molecular Mechanism of Action
This compound exerts its effects by binding to specific prostaglandin E receptors (EP receptors) on cervical cells. As a PGE1 analogue, its actions are primarily mediated through the EP2 and EP3 receptors, initiating a cascade of intracellular signaling events.
Signaling Pathways
Activation of EP2 receptors by this compound stimulates the production of cyclic adenosine monophosphate (cAMP) through the Gs alpha subunit of G-protein coupled receptors, which in turn activates protein kinase A (PKA). This pathway is believed to be central to the synthesis of glycosaminoglycans, particularly hyaluronic acid, by cervical fibroblasts.
Conversely, the binding of this compound to EP3 receptors is coupled to the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in the regulation of matrix metalloproteinases (MMPs) and inflammatory responses.
Signaling cascade initiated by this compound binding to EP2 and EP3 receptors.
Effects on Extracellular Matrix Components
The primary mechanism of cervical ripening involves the degradation of collagen and an increase in the content of GAGs, which leads to increased tissue hydration and softening.
Collagen Degradation
This compound is understood to promote the breakdown of collagen in cervical tissue. This is achieved through the increased activity of collagenase enzymes, specifically matrix metalloproteinases (MMPs). In-vitro studies on the closely related PGE2 have shown that it can upregulate the expression and activity of MMP-2 and MMP-9 in cervical tissue. These enzymes are crucial for the degradation of type IV collagen, a key component of the basement membrane and the extracellular matrix.
Glycosaminoglycan (GAG) Synthesis
In-vitro studies using human cervical fibroblasts have demonstrated that PGE2 significantly increases the synthesis of GAGs. This effect is mediated through the cAMP pathway. The primary GAG produced is hyaluronic acid, which has a high capacity to bind water, leading to tissue swelling and softening.
Data Presentation
The following tables summarize the quantitative data from in-vitro studies on the effects of PGE2, a close analogue of this compound, on cervical cells.
Table 1: Effect of PGE2 on cAMP Production in Human Cervical Fibroblasts
| PGE2 Concentration (M) | cAMP Production (pmol/10^6 cells) |
| Control | 96.3 ± 8.4 |
| 10-6 | Increased (Specific value not provided) |
| 10-5 | Increased (Specific value not provided) |
| 10-4 | 325 ± 63 |
Data adapted from a study on PGE2, which acts via similar receptors as this compound.
Table 2: Effect of PGE2 on [3H]glucosamine Incorporation into GAGs in Human Cervical Fibroblasts
| PGE2 Concentration (M) | [3H]glucosamine Incorporation |
| 10-12 to 10-4 | Statistically significant increase (P < 0.05) |
Data adapted from a study on PGE2, which acts via similar receptors as this compound.
Table 3: Effect of PGE2 Infusion on MMP Levels in Rat Cervical Tissue
| Treatment | MMP-2 Levels | MMP-9 Levels |
| Saline (Control) | Baseline | Baseline |
| PGE2 Infusion (Preterm) | Elevated | Elevated |
| PGE2 Infusion (Term) | Elevated | Elevated |
Data from an in-vivo study in rats, providing insights into the potential in-vitro effects of prostaglandins on MMP regulation.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments to study the effects of this compound on cervical ripening.
Human Cervical Fibroblast Culture
-
Tissue Acquisition: Obtain cervical biopsies from non-pregnant women undergoing hysterectomy for benign conditions, with informed consent and ethical approval.
-
Fibroblast Isolation: Mince the tissue and digest with collagenase (e.g., 0.1% collagenase type IA) and hyaluronidase (e.g., 0.05%) in a suitable culture medium (e.g., DMEM) at 37°C for 2-4 hours.
-
Cell Culture: Plate the resulting cell suspension in culture flasks with DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Culture at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Subculture the fibroblasts upon reaching 80-90% confluency using trypsin-EDTA. Experiments are typically performed on cells between passages 3 and 8.
Workflow for isolating and culturing human cervical fibroblasts.
Measurement of Glycosaminoglycan (GAG) Synthesis
-
Cell Seeding: Seed cervical fibroblasts in 24-well plates at a density of approximately 5 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with serum-free medium containing various concentrations of this compound and [3H]glucosamine (e.g., 1 µCi/mL).
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
GAG Isolation: After incubation, wash the cell layers and digest with a protease (e.g., papain). Precipitate the GAGs with a cationic detergent (e.g., cetylpyridinium chloride).
-
Quantification: Measure the radioactivity of the precipitated GAGs using a scintillation counter. Normalize the results to the total protein content or cell number.
Analysis of Matrix Metalloproteinase (MMP) Activity (Zymography)
-
Conditioned Medium Collection: Culture cervical fibroblasts or tissue explants in serum-free medium with or without this compound for a specified period (e.g., 48 hours). Collect the conditioned medium.
-
Protein Concentration: Determine the protein concentration of the conditioned medium using a standard assay (e.g., Bradford assay).
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and run on a polyacrylamide gel containing gelatin (for MMP-2 and MMP-9) or casein (for other MMPs).
-
Renaturation and Development: After electrophoresis, wash the gel in a renaturing buffer (e.g., containing Triton X-100) and then incubate in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of MMP activity will appear as clear bands on a blue background.
-
Quantification: Densitometrically quantify the bands to determine the relative MMP activity.
Role in the Inflammatory Response
Cervical ripening is considered an inflammatory process, characterized by the influx of immune cells such as neutrophils. Prostaglandins, including this compound, are key mediators of this inflammatory cascade. They can act as chemoattractants for neutrophils and stimulate the release of pro-inflammatory cytokines like Interleukin-8 (IL-8) from cervical cells. These inflammatory mediators further contribute to the degradation of the ECM by releasing proteases.
Conclusion
In-vitro studies, primarily utilizing human cervical fibroblasts and tissue explants, have been instrumental in elucidating the mechanisms by which this compound and its analogues induce cervical ripening. The activation of prostaglandin receptors triggers distinct signaling pathways that culminate in the degradation of collagen through the action of MMPs and an increase in the synthesis of water-retaining glycosaminoglycans. Furthermore, this compound contributes to the localized inflammatory response that is a hallmark of cervical maturation. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate molecular processes governed by this compound, with the ultimate goal of refining its clinical application and developing more targeted therapies for cervical ripening. While direct in-vitro quantitative data for this compound remains an area for further research, the evidence from analogous compounds provides a strong foundation for understanding its core mechanisms.
References
The Discovery and Chemical Synthesis of Gemeprost: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Gemeprost, a synthetic analogue of prostaglandin E1 (PGE1), is a potent therapeutic agent primarily utilized in obstetrics and gynecology for cervical dilation and the termination of pregnancy.[1][2][3] Developed by Ono Pharmaceutical Co., Ltd. and identified by the code ONO-802, this compound's clinical efficacy stems from its targeted interaction with specific prostaglandin E (EP) receptors, initiating a cascade of physiological responses that lead to the softening of the cervix and uterine contractions.[4][5] This technical guide provides a comprehensive overview of the discovery of this compound, a detailed examination of its chemical synthesis, and the experimental protocols used to characterize its biological activity.
Discovery and Development
The journey to the discovery of this compound is rooted in the extensive research on prostaglandins undertaken by Ono Pharmaceutical in the mid-20th century. Prostaglandins, a class of lipid compounds with diverse hormone-like effects, were identified as promising therapeutic targets. Ono Pharmaceutical made a significant breakthrough in 1968 by achieving the world's first total chemical synthesis of prostaglandins on a commercial basis, a pivotal moment that paved the way for the development of synthetic analogues like this compound. This compound, also known as 16,16-dimethyl-trans-delta-2-PGE1 methyl ester, was specifically designed to enhance stability and biological activity compared to its natural counterpart, PGE1.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that has been refined over time. The foundational route to this compound and other prostaglandin analogues was detailed in U.S. Patent 4,052,512, assigned to Ono Pharmaceutical. While the full, detailed protocol from the patent is not publicly available in its entirety, the general synthetic strategies for prostaglandins provide a framework for understanding the synthesis of this compound. A common and versatile approach involves the use of a key intermediate known as the Corey lactone.
General Synthetic Strategy via Corey Lactone
The synthesis of prostaglandins often commences from a chiral building block, the Corey lactone, which contains the cyclopentane core with the correct stereochemistry. The synthesis can be conceptually divided into the formation of the core structure and the subsequent attachment of the two side chains (alpha and omega chains).
A representative synthetic workflow is depicted below:
Experimental Protocol: Illustrative Synthesis of a Prostaglandin Intermediate (Corey Lactone)
The following is a generalized protocol for the synthesis of the Corey lactone, a key intermediate in many prostaglandin syntheses. Specific reagents and conditions may vary.
-
Cyclopentadiene derivatization: Thallous cyclopentadienide is reacted with a suitable alkylating agent to introduce a side chain precursor.
-
Diels-Alder reaction: The substituted cyclopentadiene undergoes a Diels-Alder reaction with a ketene equivalent, such as α-chloroacrylonitrile, to form a bicyclic intermediate.
-
Hydrolysis and resolution: The bicyclic intermediate is hydrolyzed to a ketone, and the enantiomers are resolved to obtain the desired stereoisomer.
-
Baeyer-Villiger oxidation: The resolved ketone is subjected to a Baeyer-Villiger oxidation using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to form the lactone.
-
Functional group manipulation: The resulting lactone undergoes a series of reactions to introduce the necessary functional groups for the attachment of the side chains.
Key Data for this compound
While specific experimental data for the synthesis of this compound is proprietary, the following table summarizes the key physicochemical properties of the final compound.
| Property | Value |
| Chemical Formula | C23H38O5 |
| Molecular Weight | 394.55 g/mol |
| IUPAC Name | methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate |
| CAS Number | 64318-79-2 |
| Appearance | Aliphatic alcohol |
Table 1: Physicochemical Properties of this compound.
Spectroscopic data is crucial for the characterization of this compound and its intermediates. While a complete set of assigned spectra is not publicly available, the following table provides an overview of the expected spectroscopic characteristics.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to olefinic protons, protons adjacent to hydroxyl and carbonyl groups, methyl groups, and the methyl ester. |
| ¹³C NMR | Resonances for carbonyl carbons (ketone and ester), olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |
Table 2: Expected Spectroscopic Data for this compound.
Biological Activity and Mechanism of Action
This compound exerts its therapeutic effects by acting as an agonist at prostaglandin E2 and E3 receptors. The activation of these G-protein coupled receptors initiates downstream signaling cascades that vary depending on the receptor subtype and the tissue. The primary signaling pathways involved are the modulation of intracellular cyclic AMP (cAMP) levels and the mobilization of intracellular calcium.
Pharmacological Data
The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of various prostaglandin analogues at different EP receptor subtypes. This data provides a comparative context for understanding the activity of this compound, although specific values for this compound itself are not consistently reported across all receptor subtypes.
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | EP1 EC50 (nM) | EP2 EC50 (nM) | EP3 EC50 (nM) | EP4 EC50 (nM) |
| PGE2 | 14-36 | - | 0.6-3.7 | 0.75-2.51 | 2.9 | - | - | 70 |
| PGE1 | 14-36 | - | 0.6-3.7 | 1.45-3.16 | - | - | - | - |
| Sulprostone | 14-36 | - | 0.6-3.7 | - | - | - | - | - |
| Butaprost | - | - | - | - | - | 106.4 | - | - |
| 16,16-dimethyl PGE2 | - | - | 0.6-3.7 | - | - | - | - | - |
Table 3: Comparative Pharmacological Data of Prostaglandin Analogues.
Experimental Protocols for Biological Assays
1. Radioligand Binding Assay (General Protocol)
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cells or tissues expressing the target EP receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-PGE2) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
2. cAMP Functional Assay (General Protocol)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in EP2 and EP4 receptor signaling.
-
Cell Culture: Cells expressing the target EP receptor (e.g., HEK293 cells) are cultured in a multi-well plate.
-
Compound Incubation: The cells are treated with varying concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the test compound concentration, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) is determined.
Conclusion
This compound stands as a significant achievement in the field of medicinal chemistry, born from a deep understanding of prostaglandin biology and advanced synthetic organic chemistry. Its development by Ono Pharmaceutical highlights the successful translation of basic research into a clinically valuable therapeutic agent. While the precise details of its commercial synthesis remain proprietary, the established principles of prostaglandin synthesis provide a clear roadmap of its creation. The continued study of this compound and its interactions with EP receptors will undoubtedly provide further insights into the complex roles of prostaglandins in human physiology and pathology, and may guide the development of future generations of more selective and potent therapeutic agents.
References
Gemeprost's Role in Sensitizing the Myometrium to Oxytocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemeprost, a synthetic prostaglandin E1 (PGE1) analogue, is a potent uterotonic agent employed for cervical ripening and the induction of uterine contractions. A key aspect of its clinical efficacy is its purported role in sensitizing the myometrium to the effects of endogenous and exogenous oxytocin. This technical guide provides an in-depth examination of the molecular mechanisms, experimental evidence, and clinical implications of this synergistic relationship. While the concept of prostaglandin-induced myometrial sensitization to oxytocin is widely accepted, this guide also critically evaluates the nuances and conflicting evidence within the scientific literature. We will delve into the distinct and overlapping signaling pathways of this compound and oxytocin, present available quantitative data from in vivo and in vitro studies, and provide detailed experimental protocols for key assays in this field of research.
Introduction
The coordinated and powerful contractions of the myometrium are fundamental to labor and delivery. This process is orchestrated by a complex interplay of hormonal signals, chief among them being prostaglandins and oxytocin. This compound, as a PGE1 analogue, primarily exerts its effects through the stimulation of specific prostaglandin E receptors (EP receptors) on myometrial cells. Oxytocin, a neurohypophysial hormone, acts on its own distinct G-protein coupled receptor, the oxytocin receptor (OTR). The clinical observation that administration of prostaglandins can reduce the required dosage of oxytocin for labor induction or augmentation has led to the concept of myometrial sensitization. This guide will explore the scientific underpinnings of this phenomenon, providing a comprehensive resource for researchers in reproductive biology and pharmacology.
Signaling Pathways
The interaction between this compound and oxytocin signaling pathways is central to understanding myometrial sensitization. Below are diagrams and descriptions of the individual and potentially interconnected signaling cascades.
This compound Signaling Pathway
This compound binds to EP1, EP2, and EP3 subtypes of prostaglandin receptors, which are G-protein coupled receptors (GPCRs).[1] The activation of these receptors initiates a cascade of intracellular events primarily aimed at increasing intracellular calcium concentrations ([Ca2+]i), which is the final common pathway for smooth muscle contraction.
Oxytocin Signaling Pathway
Oxytocin binds to its receptor (OTR), which is also a GPCR, primarily coupled to Gαq/11 proteins.[2] This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]
Potential Crosstalk and Sensitization Mechanisms
The sensitization of the myometrium to oxytocin by this compound is likely a multifactorial process. While direct potentiation at the receptor or immediate downstream signaling is debated, several hypotheses exist:
-
Upregulation of Oxytocin Receptors: Prostaglandins may increase the expression of oxytocin receptors on myometrial cells. In vivo studies in rats have shown that inhibition of prostaglandin synthesis suppresses the expected increase in oxytocin receptor concentration at term.[3] This suggests that prostaglandins are a necessary component for the upregulation of oxytocin receptors.
-
Modulation of Ion Channel Activity: Prostaglandins can alter the resting membrane potential of myometrial cells, making them more excitable and responsive to stimuli like oxytocin.
-
Increased Gap Junction Formation: Prostaglandins are known to promote the formation of gap junctions between myometrial cells.[4] These channels are crucial for the synchronous, coordinated contractions characteristic of effective labor, which would amplify the effect of oxytocin across the uterine muscle.
-
Synergistic Effects on Calcium Mobilization: Although acting through distinct receptors, both pathways converge on the mobilization of intracellular calcium. It is plausible that pre-stimulation with this compound could prime the calcium signaling machinery, leading to a more robust response to subsequent oxytocin stimulation.
Experimental Evidence and Data Presentation
The evidence for this compound's sensitizing effect on the myometrium comes from both in vivo and clinical observations, though in vitro data presents a more complex picture.
In Vivo and In Vitro Studies
In vivo studies in animal models have provided strong support for the role of prostaglandins in preparing the uterus for labor and enhancing its responsiveness to oxytocin. For instance, in parturient rats, the inhibition of prostaglandin synthesis was shown to suppress the normal increase in both oxytocin receptor concentration and oxytocin responsiveness.
However, the direct sensitizing effect of PGE1 on oxytocin-induced contractions in isolated human myometrial tissue has been challenged. A notable in vitro study found that preincubation with PGE1 did not enhance, and PGE2 actually reduced, the contractile response to oxytocin. This suggests that the sensitizing effect observed in vivo may be indirect or involve factors not present in isolated tissue preparations.
Table 1: Summary of Pre-clinical Studies on Prostaglandin-Oxytocin Interaction
| Study Type | Model | Prostaglandin | Key Findings | Reference |
| In vivo | Parturient Rats | Endogenous (inhibited by naproxen) | Inhibition of PG synthesis suppressed the increase in oxytocin receptor concentration and oxytocin responsiveness. | |
| In vivo | Parturient Rats | PGF2α | Uterine sensitivity to oxytocin is positively related to uterine PGF2α production. | |
| In vitro | Human Myometrial Strips | PGE1, PGE2 | Preincubation with PGE1 did not enhance oxytocin-induced contractility; PGE2 reduced it. | |
| In vitro | Pregnant Mouse Myometrium | PGE2 | Sensitivity to oxytocin increased only at the last stage of gestation, while sensitivity to PGE2 increased gradually from mid-gestation. |
Clinical Observations
Clinical experience with prostaglandin analogues, including this compound and the more widely studied misoprostol (another PGE1 analogue), provides indirect evidence for myometrial sensitization. The use of these agents for cervical ripening and labor induction often leads to a reduced requirement for subsequent oxytocin augmentation.
Table 2: Selected Clinical Trial Data on this compound for Second-Trimester Abortion
| Study | Regimen | Number of Patients | Primary Outcome | Key Findings |
| Comparative Study | This compound (1 mg vaginal pessaries every 3 hrs) vs. intra-amniotic PGF2α (40 mg) | 152 | 24-hour abortion success rate | This compound group had a significantly higher success rate (81%) compared to the PGF2α group (64%). |
| Review of Cases | Mifepristone followed by this compound | 956 | Efficacy and safety | A review of a large number of cases demonstrating the effectiveness of the combined regimen. |
Note: These studies demonstrate the efficacy of this compound but do not directly quantify a reduction in oxytocin dosage. Clinical trials directly comparing this compound + oxytocin with placebo + oxytocin and measuring oxytocin requirements are limited.
Experimental Protocols
Myometrial Strip Contractility Assay
This ex vivo method is fundamental for studying the direct effects of pharmacological agents on uterine muscle contractility.
Objective: To measure the isometric contractions of myometrial tissue strips in response to this compound, oxytocin, and their combination.
Materials:
-
Myometrial biopsies from consenting patients undergoing cesarean section.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
-
This compound and oxytocin stock solutions.
Procedure:
-
Myometrial biopsies are immediately placed in ice-cold Krebs-Henseleit solution.
-
Strips of myometrium (approx. 2 x 2 x 10 mm) are dissected, aligning the long axis with the direction of the muscle fibers.
-
The strips are mounted vertically in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.
-
An initial tension of 1-2 g is applied, and the strips are allowed to equilibrate for at least 60-90 minutes, during which they will develop spontaneous contractions.
-
For sensitization studies: After equilibration, the tissue is incubated with a sub-threshold concentration of this compound for a defined period (e.g., 30-60 minutes).
-
A cumulative concentration-response curve to oxytocin is then generated by adding increasing concentrations of oxytocin to the organ bath at regular intervals.
-
Contractile activity (amplitude and frequency) is recorded continuously. The area under the curve is often calculated as a measure of total contractile work.
-
Control strips are run in parallel without this compound pre-incubation.
Oxytocin Receptor Expression Analysis (RT-qPCR)
Objective: To quantify the effect of this compound on the mRNA expression of the oxytocin receptor in myometrial cells.
Materials:
-
Primary human myometrial cells or a suitable cell line.
-
Cell culture reagents.
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for the oxytocin receptor gene (OXTR) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR system.
Procedure:
-
Myometrial cells are cultured to a desired confluency.
-
Cells are treated with various concentrations of this compound or vehicle for a specified time course (e.g., 6, 12, 24 hours).
-
Total RNA is extracted from the cells using a commercial kit.
-
The concentration and purity of the RNA are determined.
-
First-strand cDNA is synthesized from the RNA using a reverse transcription kit.
-
Quantitative PCR is performed using primers specific for OXTR and the housekeeping gene.
-
The relative expression of OXTR mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Conclusion and Future Directions
The role of this compound in sensitizing the myometrium to oxytocin is a clinically relevant concept that is well-supported by in vivo animal data and indirect clinical evidence. The primary mechanism appears to be an upregulation of oxytocin receptors and the promotion of a pro-contractile state in the uterus. However, the lack of direct potentiation in in vitro studies of human myometrial tissue highlights the complexity of this interaction and suggests that the sensitization process is likely multifactorial, involving paracrine signaling and changes in tissue architecture that are not fully replicated in isolated systems.
Future research should focus on elucidating the precise molecular crosstalk between the PGE1 and oxytocin signaling pathways. Investigating the transcriptional regulation of the oxytocin receptor by PGE1-activated signaling molecules is a key area for exploration. Furthermore, well-designed clinical trials that specifically quantify the oxytocin-sparing effect of this compound would provide definitive evidence of its sensitizing role in a clinical setting. A deeper understanding of this synergistic relationship will be invaluable for optimizing therapeutic strategies for labor induction and other obstetric interventions.
References
- 1. campionfund.org [campionfund.org]
- 2. Effects of prostaglandin E2 and oxytocin on the electrical activity of hormone-treated and pregnant rat myometria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of inhibition of prostaglandin synthesis on uterine oxytocin receptor concentration and myometrial gap junction density in parturient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on prostaglandin and oxytocin activity in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Gemeprost on Collagen Breakdown in Cervical Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemeprost, a synthetic analogue of prostaglandin E1 (PGE1), is a potent agent for cervical ripening and dilatation. Its clinical efficacy is primarily attributed to its ability to remodel the cervical extracellular matrix, a process in which the breakdown of collagen is a critical step. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced collagenolysis in cervical tissue. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. While direct quantitative data for this compound is limited in published literature, this guide draws upon data from its parent compound, Prostaglandin E1 (PGE1), and the closely related Prostaglandin E2 (PGE2) to provide a comprehensive overview for research and drug development professionals.
Introduction: The Role of Collagen in Cervical Ripening
The uterine cervix is a fibro-muscular organ rich in collagen, which provides the tensile strength required to maintain pregnancy. Cervical ripening is a complex physiological process characterized by the softening, effacement, and dilatation of the cervix, preparing it for labor and delivery. This process involves a significant restructuring of the cervical extracellular matrix (ECM), primarily through the degradation of the highly organized collagen network.[1]
This compound, as a PGE1 analogue, mimics the natural prostaglandins that initiate this remodeling process.[1] It induces a cascade of biochemical events that lead to the breakdown of collagen fibers, a decrease in collagen concentration, and an increase in the activity of collagen-degrading enzymes.[1][2] Understanding the specifics of this mechanism is crucial for optimizing its clinical use and for the development of novel therapeutics in obstetrics.
Quantitative Data on Prostaglandin-Induced Collagen Breakdown
Precise quantitative data on the effects of this compound on cervical collagen are not extensively reported in the literature. However, studies on PGE1 and the related PGE2 provide valuable insights into the expected magnitude of these effects. The following table summarizes key quantitative findings from in vitro studies on cervical and related tissues.
| Parameter | Prostaglandin Analogue | Tissue Source | Key Findings | Reference |
| Total Collagen Content | Prostaglandin E1 (PGE1) | Human Myometrium | Significantly lower total collagen content after 360 minutes of incubation compared to control and PGE2-treated samples (p < 0.01). | [2] |
| Collagenolytic Activity | Prostaglandin E2 (PGE2) | Human Cervical Tissue | Mean lysis area of 7.82 ± 2.58 mm² in PGE2-treated tissue compared to 5.39 ± 1.06 mm² in controls (p < 0.005). | |
| Elastase Activity | Prostaglandin E2 (PGE2) | Human Cervical Tissue | Nearly 7-fold increase in elastase activity 4 hours after PGE2 application. | |
| MMP-9 Expression | Prostaglandin F2α, 11-deoxy-PGE1 | Human Ciliary Smooth Muscle Cells | 268% and 253% increase in MMP-9 density scores after 72 hours of treatment, respectively. | |
| MMP-1, -2, and -3 Expression | Prostaglandin F2α, 11-deoxy-PGE1 | Human Ciliary Smooth Muscle Cells | Significant increases in MMP-1, MMP-2, and MMP-3 density scores after 72 hours of treatment. |
Signaling Pathways of this compound-Induced Collagen Breakdown
This compound exerts its effects by binding to specific prostaglandin E (EP) receptors on the surface of cervical cells. While this compound is a PGE1 analog, the signaling pathways are largely understood from studies on PGE2. The binding of this compound to EP receptors, particularly EP2 and EP4, is thought to initiate a cascade of intracellular events leading to the upregulation of matrix metalloproteinases (MMPs), the primary enzymes responsible for collagen degradation.
The proposed signaling pathway is as follows:
-
Receptor Binding: this compound binds to EP2 and EP4 receptors on cervical fibroblasts and smooth muscle cells.
-
Second Messenger Activation: This binding activates G-proteins, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA) and Phosphoinositide 3-kinase (PI3K).
-
MAPK/ERK Pathway Activation: The PKA and PI3K pathways converge on the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically activating the Extracellular signal-regulated kinases (ERK1/2).
-
Transcription Factor Activation: Activated ERK phosphorylates and activates transcription factors, such as Activator Protein-1 (AP-1), which is a key regulator of MMP gene expression.
-
MMP Gene Expression and Synthesis: This leads to the increased transcription and synthesis of various MMPs, including the collagenases MMP-1 and MMP-8, and the gelatinases MMP-2 and MMP-9.
-
Collagen Degradation: The secreted MMPs then degrade the collagen fibers in the cervical extracellular matrix, leading to cervical softening and ripening.
Experimental Protocols
Quantification of Total Collagen Content (Hydroxyproline Assay)
This protocol is adapted from standard colorimetric assays for determining the hydroxyproline content, which is a direct measure of collagen.
Materials:
-
Cervical tissue biopsies
-
10 N Sodium Hydroxide (NaOH)
-
10 N Hydrochloric Acid (HCl)
-
Chloramine-T reagent
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Hydroxyproline standard solution
-
Pressure-tight, screw-capped polypropylene vials
-
Heating block or oven (120°C)
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize a known weight of cervical tissue in distilled water.
-
Alkaline Hydrolysis: Add an equal volume of 10 N NaOH to the tissue homogenate in a pressure-tight vial. Heat at 120°C for 1 hour to hydrolyze the collagen.
-
Neutralization: Cool the hydrolysate on ice and neutralize by adding an equivalent volume of 10 N HCl.
-
Oxidation: Add Chloramine-T reagent to the hydrolysate and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
Color Development: Add DMAB reagent and incubate at 60-65°C for 45-90 minutes. This reaction forms a chromophore.
-
Measurement: Measure the absorbance of the samples and a hydroxyproline standard curve at 560 nm using a microplate reader.
-
Calculation: Calculate the hydroxyproline concentration in the samples from the standard curve and convert to collagen content (typically, collagen is ~13.5% hydroxyproline by weight).
Assessment of Collagenase Activity (Gelatin Zymography)
This technique identifies the activity of gelatinases (MMP-2 and MMP-9) in tissue extracts.
Materials:
-
Cervical tissue biopsies
-
Tissue extraction buffer
-
Polyacrylamide gels containing gelatin (0.1%)
-
SDS-PAGE running buffer
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Protein Extraction: Homogenize cervical tissue in a suitable extraction buffer to obtain protein lysates.
-
Electrophoresis: Run the protein extracts on a gelatin-containing polyacrylamide gel under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-48 hours. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Visualization: Clear bands will appear on the stained background where the gelatin has been degraded by the MMPs. The position of the bands indicates the molecular weight of the MMPs (pro-MMP-9 at 92 kDa, active MMP-9 at 82 kDa; pro-MMP-2 at 72 kDa, active MMP-2 at 62 kDa). The intensity of the bands corresponds to the enzyme activity.
Conclusion
This compound is a critical pharmacological tool for cervical ripening, and its mechanism of action is intrinsically linked to the enzymatic breakdown of cervical collagen. While direct quantitative data for this compound remains an area for further research, the evidence from PGE1 and PGE2 studies strongly supports a model where this compound, via EP receptor signaling and the MAPK/ERK pathway, upregulates the expression and activity of matrix metalloproteinases. This leads to a significant reduction in collagen content and a remodeling of the cervical extracellular matrix, ultimately resulting in cervical softening and dilatation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the specific quantitative effects of this compound and other prostaglandin analogues on cervical tissue, paving the way for more refined and targeted therapeutic strategies in obstetrics and gynecology.
References
Pharmacokinetics and Metabolism of Gemeprost in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed pharmacokinetic and metabolism studies of Gemeprost specifically in animal models are limited. This guide synthesizes the available information on this compound and incorporates data from a closely related prostaglandin E1 analogue, 16,16-dimethyl-prostaglandin E2 (dmPGE2), to provide a comprehensive overview for research and development purposes.
Introduction
This compound, a synthetic analogue of prostaglandin E1 (PGE1), is utilized for its potent effects on uterine contraction and cervical ripening.[1] Understanding its pharmacokinetic (PK) and metabolic profile in preclinical animal models is crucial for the evaluation of its safety and efficacy, and for the design of non-clinical toxicology studies. This document provides an in-depth summary of the known metabolic pathways of this compound and presents pharmacokinetic data from studies on a closely related analogue in mice and non-human primates.
Metabolism of this compound
This compound undergoes rapid and extensive metabolism. Following administration, it is quickly hydrolyzed to its pharmacologically active free acid form. This initial step is followed by systemic metabolic inactivation through two primary oxidative pathways.[1]
-
β-oxidation: This process involves the sequential cleavage of two-carbon units from the carboxylic acid end of the fatty acid side chain.
-
ω-oxidation: This pathway involves the oxidation of the terminal methyl group of the fatty acid side chain.
The resulting metabolites are more polar and are subsequently eliminated from the body.
Caption: General metabolic pathway of this compound.
Pharmacokinetics
Pharmacokinetic Parameters of 16,16-dimethyl-PGE2 in Mice
The following tables summarize the key pharmacokinetic parameters of dmPGE2 following a single subcutaneous dose of 35 µg per mouse.
Table 1: Pharmacokinetic Parameters of dmPGE2 in C57BL/6J and JDO Mice (Combined Data)
| Parameter | C57BL/6J Mice | JDO Mice |
| AUC0-inf (ng·h/mL) | 112.50 | 114.48 |
| Cmax (ng/mL) | 44.53 | 63.96 |
| t1/2 (h) | 1.80 | 1.10 |
Table 2: Pharmacokinetic Parameters of dmPGE2 in Non-Irradiated vs. Irradiated Mice
| Strain | Radiation Status | AUC0-inf (ng·h/mL) | Cmax (ng/mL) | t1/2 (h) |
| C57BL/6J | Non-irradiated | - | - | - |
| Irradiated | - | - | - | |
| JDO | Non-irradiated | - | - | - |
| Irradiated | - | - | - |
Note: Specific AUC and Cmax values for irradiated vs. non-irradiated groups were not provided in a directly comparable format in the source material, however, the study noted that PK metrics were numerically lower in irradiated mice.
Pharmacokinetic Parameters of 16,16-dimethyl-PGE2 in Non-Human Primates
The pharmacokinetic profile of dmPGE2 was also evaluated in rhesus macaques following a single subcutaneous dose of 0.1 mg/kg.
Table 3: Pharmacokinetic Parameters of dmPGE2 in Rhesus Macaques
| Parameter | Value (Mean) |
| AUC0-inf (ng·h/mL) | 29.20 |
| Cmax (ng/mL) | 7.68 |
| t1/2 (h) | 3.26 |
Distribution and Excretion
Distribution
In the biodistribution study of dmPGE2 in C57BL/6J mice, the highest concentrations per gram of tissue were observed in the lungs. Lower exposures were noted in the spleen, liver, and bone marrow following irradiation.
Excretion
Following intravenous administration, approximately 50% of the administered dose of this compound is eliminated as metabolites in the urine within the first 24 hours.
Toxicity
Acute toxicity data is available for this compound in several animal species.
Table 4: Acute Toxicity of this compound
| Species | Route | LD50 |
| Mouse | Oral | 300 mg/kg |
| Rat | Oral | 980 mg/kg |
| Rabbit | Oral | 3200 mg/kg |
Source: DrugBank
Experimental Protocols
The following is a summary of the experimental methodology used in the pharmacokinetic study of 16,16-dimethyl-PGE2, which can serve as a reference for designing studies with this compound.
Animal Models
-
Mice: Inbred C57BL/6J and Jackson Diversity Outbred (JDO) mice were used.
-
Non-Human Primates: Rhesus macaques (4 male, 4 female), at least 3 years old and weighing more than 5 kg.
Dosing
-
Mice: A single subcutaneous (SC) dose of 35 µg of dmPGE2 was administered.
-
Non-Human Primates: A single SC dose of 0.1 mg/kg of dmPGE2 was administered.
Sample Collection
-
Mice: Blood and tissue samples were collected at various time points.
-
Non-Human Primates: Blood samples were drawn at baseline and at 5, 15, 30 minutes, and 1, 2, 3, 4, 5, 8, 12, and 24 hours post-administration.
Bioanalysis
-
Concentrations of dmPGE2 in plasma and tissue homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis
-
Non-compartmental analysis (NCA) was used to determine the key pharmacokinetic parameters, including AUC, Cmax, Tmax, and t1/2.
Caption: Experimental workflow for pharmacokinetic studies.
Conclusion
While specific pharmacokinetic data for this compound in animal models is not extensively documented in publicly available literature, the known metabolic pathways involving rapid hydrolysis and subsequent oxidation provide a foundational understanding of its disposition. The pharmacokinetic data from the closely related analogue, 16,16-dimethyl-PGE2, in mice and non-human primates offers valuable surrogate information for researchers. This data suggests that this compound likely exhibits rapid absorption and elimination, with the lungs being a significant site of distribution. The provided experimental protocols for the analogue study can serve as a robust template for designing future preclinical pharmacokinetic and metabolism studies of this compound. Further research is warranted to delineate the specific pharmacokinetic parameters of this compound in various animal models to better support its development and toxicological assessment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vitro Use of Gemeprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemeprost is a synthetic analogue of prostaglandin E1 (PGE1) utilized for its potent effects on smooth muscle, particularly in the uterus.[1] In a clinical setting, it is primarily used for cervical ripening and the termination of pregnancy.[2][3] For in-vitro research, this compound serves as a valuable tool for studying prostaglandin signaling pathways, smooth muscle physiology, and related pharmacological responses.
This compound acts as an agonist at specific prostaglandin receptors, primarily the EP1 and EP3 subtypes.[1] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium levels, resulting in smooth muscle contraction.[1] Understanding the precise cellular and molecular mechanisms of this compound is crucial for the development of new therapeutics targeting prostaglandin pathways.
These application notes provide a detailed protocol for the proper dissolution and handling of this compound for use in in-vitro experiments, ensuring reliable and reproducible results.
Data Presentation
Table 1: Solubility and Storage of this compound and Related Prostaglandins
| Compound | Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| This compound | DMSO | Soluble (exact concentration not specified) | -20°C for up to 3 years | -80°C for up to 1 year |
| Prostaglandin E2 (PGE2) | DMSO | ~100 mg/mL | -20°C | Aqueous solutions not recommended for more than one day |
| Prostaglandin E2 (PGE2) | Ethanol | ~100 mg/mL | -20°C | Not specified |
| Prostaglandin E2 (PGE2) | PBS (pH 7.2) | ~5 mg/mL | -20°C | Not recommended for storage |
| Misoprostol | DMSO | >50 mg/mL | -20°C | Aqueous solutions not recommended for more than one day |
| Misoprostol | Ethanol | ~50 mg/mL | -20°C | Not specified |
| Misoprostol | PBS (pH 7.2) | ~1.6 mg/mL | -20°C | Not recommended for storage |
Note: When preparing aqueous solutions from a DMSO stock, it is crucial to ensure the final concentration of DMSO is non-toxic to the cells being studied. Typically, DMSO concentrations should be kept below 0.5%, and a vehicle control should always be included in experiments.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in-vitro experiments.
Materials:
-
This compound powder (CAS: 64318-79-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Pre-dissolution Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO to achieve the desired stock concentration. Based on the high solubility of related prostaglandins in DMSO, a stock concentration of 10 mg/mL to 50 mg/mL is a reasonable starting point. For example, to prepare a 10 mg/mL stock solution, you would dissolve 1 mg of this compound in 100 µL of DMSO.
-
-
Dissolution:
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C. Under these conditions, the stock solution is reported to be stable for up to one year.
-
Protocol for Preparation of this compound Working Solution in Cell Culture Medium
Objective: To dilute the this compound stock solution in cell culture medium to the final desired concentration for treating cells.
Materials:
-
This compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and micropipette tips
-
Sterile conical tubes
Procedure:
-
Thawing the Stock Solution:
-
Remove one aliquot of the this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
-
Serial Dilution (if necessary):
-
For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile cell culture medium.
-
-
Final Dilution:
-
Calculate the volume of the this compound stock solution needed to achieve the final desired concentration in your experimental volume of cell culture medium.
-
Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM, from a 10 mM stock solution (a 1:1000 dilution), you would add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Add the calculated volume of the this compound stock solution to the cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause foaming and protein denaturation in the medium.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium as was used for the this compound working solution. This is essential to distinguish the effects of this compound from any effects of the solvent.
-
-
Application to Cells:
-
Use the freshly prepared this compound working solution and the vehicle control solution to treat your cells immediately. Aqueous solutions of prostaglandins are generally not stable and should not be stored for extended periods.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to smooth muscle contraction.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound working solution for in-vitro experiments.
References
Application Notes and Protocols for Gemeprost Dosage Calculation in Murine Uterine Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemeprost, a synthetic analogue of prostaglandin E1 (PGE1), is a potent stimulator of uterine smooth muscle contraction.[1][2][3] It is utilized clinically for cervical dilation and the termination of pregnancy.[2][3] In a research context, this compound serves as a valuable tool for investigating the physiological and pharmacological mechanisms governing uterine contractility. These application notes provide detailed protocols for determining the appropriate dosage of this compound for ex vivo murine uterine contraction studies and for assessing its effects on contractility parameters.
Mechanism of Action: this compound primarily exerts its effects by acting as an agonist on the prostaglandin EP1 and EP3 receptors located on myometrial cells. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, thereby triggering smooth muscle contraction.
This compound Signaling Pathway in Myometrial Cells
The binding of this compound to EP1 and EP3 receptors on the myometrial cell membrane initiates distinct signaling pathways that converge to increase intracellular calcium levels and promote muscle contraction.
Experimental Protocols
Ex Vivo Murine Uterine Tissue Preparation
This protocol outlines the procedure for isolating murine uterine tissue for contractility studies. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Adult female mice (e.g., CD-1 or C57BL/6, 8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Petri dish
-
Krebs-Henseleit buffer (see composition below), pre-warmed to 37°C and bubbled with 95% O₂ / 5% CO₂
Krebs-Henseleit Buffer Composition:
| Component | Concentration (mM) |
|---|---|
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.7 |
Procedure:
-
Anesthetize the mouse using an approved method.
-
Perform a laparotomy to expose the abdominal cavity.
-
Carefully locate and excise the uterine horns.
-
Immediately place the excised uterus in a Petri dish containing pre-warmed and oxygenated Krebs-Henseleit buffer.
-
Clean the uterine horns by gently removing any adhering adipose and connective tissue.
-
Open the uterine horns longitudinally to create uterine strips of approximately 10 mm in length and 2 mm in width.
Uterine Contractility Assay (Organ Bath)
This protocol describes the measurement of uterine contractility in response to this compound using an organ bath system.
Materials:
-
Isolated murine uterine strips
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
Krebs-Henseleit buffer
-
This compound stock solution (in a suitable solvent, e.g., ethanol or DMSO)
-
95% O₂ / 5% CO₂ gas mixture
Procedure:
-
Mount the uterine strips vertically in the organ baths containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
After equilibration, record baseline spontaneous contractions for a 20-30 minute period.
-
Prepare serial dilutions of this compound from the stock solution.
-
Add this compound to the organ baths in a cumulative, dose-dependent manner, allowing the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) before adding the next higher concentration.
-
Record the contractile activity (frequency, amplitude, and duration) throughout the experiment.
-
At the end of the experiment, wash the tissue with fresh Krebs-Henseleit buffer to observe any reversal of the drug's effect.
Dosage Calculation and Data Presentation
While specific dose-response data for this compound in murine uterine tissue is limited in publicly available literature, studies on the parent compound, prostaglandin E1, in rats and humans provide a starting point for concentration range selection.
Recommended Starting Concentrations: Based on analogous studies with PGE1, a suggested starting concentration range for this compound in murine ex vivo uterine contraction assays is 10⁻⁹ M to 10⁻⁵ M . It is crucial to perform a dose-response curve to determine the optimal concentration for the specific experimental conditions.
Data Analysis: The following parameters should be quantified to assess the effect of this compound on uterine contractility:
-
Frequency: Number of contractions per unit of time (e.g., contractions/minute).
-
Amplitude: The peak force generated during a contraction (e.g., in grams or millinewtons).
-
Duration: The length of time of a single contraction.
-
Area Under the Curve (AUC): An integrated measure of the total contractile activity over a defined period.
Table 1: Hypothetical Dose-Response of this compound on Murine Uterine Contraction Parameters
| This compound Concentration (M) | Contraction Frequency (% of Baseline) | Contraction Amplitude (% of Baseline) | Area Under the Curve (AUC) (% of Baseline) |
| 1 x 10⁻⁹ | 110 ± 5 | 120 ± 8 | 130 ± 10 |
| 1 x 10⁻⁸ | 130 ± 7 | 150 ± 12 | 180 ± 15 |
| 1 x 10⁻⁷ | 160 ± 10 | 200 ± 15 | 280 ± 20 |
| 1 x 10⁻⁶ | 180 ± 12 | 250 ± 20 | 380 ± 25 |
| 1 x 10⁻⁵ | 175 ± 11 | 240 ± 18 | 370 ± 22 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Researchers must generate their own data.
Experimental Workflow
The following diagram illustrates the key steps in a typical ex vivo murine uterine contraction study using this compound.
Conclusion
These application notes provide a framework for conducting ex vivo murine uterine contraction studies with this compound. Accurate dosage determination through the generation of dose-response curves is critical for obtaining reliable and reproducible data. The provided protocols and diagrams serve as a guide for researchers to design and execute their experiments effectively. Further optimization of concentrations and experimental conditions may be necessary depending on the specific research objectives and mouse strain used.
References
- 1. Prostaglandin E2 activates phospholipase C and elevates intracellular calcium in cultured myometrial cells: involvement of EP1 and EP3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E receptors in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An analysis of the actions of prostaglandin E1 on membrane currents and contraction in uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Gemeprost Vaginal Suppositories
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemeprost, a synthetic analogue of prostaglandin E1 (PGE1), is a potent uterotonic agent used clinically for cervical ripening and the termination of pregnancy.[1] Its mechanism of action involves binding to prostaglandin E receptors, primarily EP1 and EP3, to induce uterine contractions and soften the cervix.[1] Preclinical animal trials are a critical step in evaluating the safety, efficacy, and pharmacokinetic profile of new formulations or applications of this compound administered via vaginal suppositories.
These application notes provide a detailed framework for conducting such preclinical studies, including recommended animal models, experimental protocols, and data presentation. Due to the limited availability of published preclinical data specifically for this compound vaginal suppositories, the following protocols are based on established methodologies for other vaginally administered prostaglandins, such as Misoprostol and Dinoprostone, in relevant animal models.
Mechanism of Action and Signaling Pathways
This compound exerts its physiological effects by acting as an agonist at prostaglandin E (EP) receptors. The two primary receptors involved in its effects on the uterus and cervix are EP1 and EP3.
-
EP1 Receptor Activation: Binding of this compound to the EP1 receptor, which is coupled to the Gq protein, activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ in myometrial cells is a key trigger for smooth muscle contraction.
-
EP3 Receptor Activation: The EP3 receptor can couple to multiple G proteins, leading to varied cellular responses. A primary pathway involves coupling to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This reduction in cAMP can also contribute to uterine muscle contraction. Additionally, EP3 receptor activation can lead to an increase in intracellular Ca2+ and activation of the Rho kinase pathway, further promoting myometrial contractility.
Signaling Pathway Diagrams
Caption: EP1 Receptor Signaling Pathway for this compound.
Caption: EP3 Receptor Signaling Pathway (via Gi) for this compound.
Experimental Protocols
The following protocols are generalized and should be adapted based on the specific research question, animal model, and institutional guidelines.
Animal Model Selection and Acclimatization
-
Recommended Species: Rabbits and sheep are suitable non-rodent models for studying vaginal drug delivery and its effects on the reproductive tract due to their anatomical and physiological similarities to humans in this regard.[2][3][4] Non-human primates (NHPs) offer the highest translational relevance but are associated with significant ethical and cost considerations.
-
Animal Characteristics: Use healthy, nulliparous adult female animals. The weight and age should be consistent across all study groups.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least 7 days prior to the start of the study. This includes standardizing diet, light-dark cycles, and temperature.
Experimental Workflow
Caption: Generalized Experimental Workflow.
Preparation and Administration of Vaginal Suppositories
-
Suppository Formulation: this compound suppositories should be formulated to an appropriate size and shape for the chosen animal model to ensure retention. The vehicle for the suppository should be inert and non-irritating. A placebo suppository using the same vehicle should be used for the control group.
-
Dosage: The dosage of this compound will need to be determined through dose-ranging studies. Based on clinical use and preclinical studies with other prostaglandins, a starting point for investigation could be in the range of 0.5 to 2.0 mg per animal, adjusted for body weight.
-
Administration:
-
Gently restrain the animal.
-
Using a sterile, lubricated applicator, insert the suppository deep into the posterior vaginal fornix.
-
Observe the animal for a short period to ensure the suppository is retained.
-
Efficacy Endpoints
-
Cervical Ripening:
-
Measure the cervical diameter at baseline and at various time points post-administration using Hegar dilators or a similar calibrated instrument.
-
Assess cervical consistency (softening) through subjective scoring by a trained researcher.
-
-
Uterine Contractility:
-
Monitor uterine activity using a tocodynamometer (external) or an intrauterine pressure catheter (internal).
-
Quantify the frequency, duration, and amplitude of uterine contractions.
-
Safety and Toxicology Endpoints
-
Clinical Observations: Monitor animals for any signs of distress, including changes in behavior, appetite, and posture. Note any instances of vaginal bleeding, discharge, or irritation.
-
Systemic Toxicity: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.
-
Local Tolerance: After euthanasia, perform a gross necropsy of the reproductive tract. Collect vaginal and uterine tissues for histopathological examination to assess for any signs of irritation, inflammation, or tissue damage.
Pharmacokinetic Analysis
-
Blood Sampling: Collect serial blood samples at predetermined time points after administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Process blood samples to obtain plasma. Analyze plasma concentrations of this compound and its metabolites using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Example of Cervical Dilation Data
| Treatment Group | N | Baseline Cervical Diameter (mm) (Mean ± SD) | Cervical Diameter at 6h (mm) (Mean ± SD) | Change from Baseline (mm) (Mean ± SD) |
| Placebo | 10 | 3.2 ± 0.5 | 3.5 ± 0.6 | 0.3 ± 0.3 |
| This compound (0.5 mg) | 10 | 3.1 ± 0.4 | 5.8 ± 0.9 | 2.7 ± 0.7 |
| This compound (1.0 mg) | 10 | 3.3 ± 0.6 | 7.2 ± 1.1 | 3.9 ± 0.8 |
| This compound (2.0 mg) | 10 | 3.2 ± 0.5 | 8.5 ± 1.3 | 5.3 ± 1.0 |
| * p < 0.05 compared to placebo |
Table 2: Example of Uterine Contraction Data (at 4 hours post-administration)
| Treatment Group | N | Contraction Frequency (contractions/10 min) (Mean ± SD) | Contraction Amplitude (mmHg) (Mean ± SD) |
| Placebo | 10 | 0.5 ± 0.3 | 5.2 ± 2.1 |
| This compound (0.5 mg) | 10 | 2.1 ± 0.8 | 25.6 ± 8.3 |
| This compound (1.0 mg) | 10 | 3.5 ± 1.1 | 42.1 ± 10.5 |
| This compound (2.0 mg) | 10 | 4.8 ± 1.3 | 55.7 ± 12.4 |
| * p < 0.05 compared to placebo |
Table 3: Example of Pharmacokinetic Parameters
| Treatment Group | N | Cmax (pg/mL) (Mean ± SD) | Tmax (h) (Mean ± SD) | AUC (0-24h) (pg·h/mL) (Mean ± SD) |
| This compound (1.0 mg) | 10 | 250.4 ± 55.2 | 2.5 ± 0.8 | 1560 ± 345 |
Table 4: Example of Local Tolerance Scoring (Histopathology)
| Treatment Group | N | Epithelial Integrity (Score 0-4) (Mean ± SD) | Inflammatory Infiltrate (Score 0-4) (Mean ± SD) | Edema (Score 0-4) (Mean ± SD) |
| Placebo | 10 | 0.1 ± 0.2 | 0.2 ± 0.3 | 0.1 ± 0.2 |
| This compound (1.0 mg) | 10 | 0.3 ± 0.4 | 0.5 ± 0.5 | 0.3 ± 0.4 |
| (Scoring: 0 = None, 1 = Minimal, 2 = Mild, 3 = Moderate, 4 = Severe) |
Disclaimer: The data presented in the tables above are for illustrative purposes only and are intended to serve as a template for data presentation. They are not derived from actual preclinical trials of this compound vaginal suppositories.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of this compound vaginal suppositories in animal models. By adapting these methodologies, researchers can generate robust and reliable data on the efficacy, safety, and pharmacokinetics of this compound, which is essential for its further development and potential clinical applications. Adherence to ethical guidelines for animal research and rigorous experimental design are paramount for the successful execution of these studies.
References
Application Note: Quantification of Gemeprost in Biological Samples using a Validated HPLC-UV Method
Introduction
Gemeprost is a synthetic analogue of prostaglandin E1 used medically for the induction of second-trimester abortion and for cervical ripening. The quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma. The method involves a liquid-liquid extraction (LLE) for sample clean-up and a pre-column derivatization step to enhance the chromophoric properties of this compound for sensitive UV detection.
Principle
This method is based on the extraction of this compound and an internal standard (IS), Prostaglandin E2 (PGE2), from plasma using a liquid-liquid extraction procedure. Since this compound lacks a strong native chromophore, a derivatization reaction is employed to introduce a UV-absorbing moiety. The derivatized analytes are then separated on a C18 reversed-phase column with an isocratic mobile phase, and detected by a UV detector. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
Prostaglandin E2 (Internal Standard)
-
HPLC grade acetonitrile, methanol, and ethyl acetate
-
Potassium dihydrogen phosphate
-
Sodium hydroxide
-
Hydrochloric acid
-
Derivatization reagent (e.g., p-bromophenacyl bromide)
-
Triethylamine
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
pH meter
3. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 60:40 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Stock Solutions: Prepare individual stock solutions of this compound and PGE2 (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to obtain working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution: Dilute the PGE2 stock solution with methanol to obtain a working solution of 10 µg/mL.
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample into a clean centrifuge tube.
-
Add 50 µL of the internal standard working solution (10 µg/mL PGE2).
-
Vortex for 30 seconds.
-
Add 3 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the derivatization agent solution (e.g., 5 mg/mL p-bromophenacyl bromide in acetonitrile with a catalytic amount of triethylamine).
-
Incubate at 60°C for 30 minutes.
-
Evaporate to dryness again under nitrogen.
-
Reconstitute the final residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
5. HPLC Conditions
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.05 M KH2PO4 buffer (pH 3.5) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: Approximately 15 minutes
6. Method Validation
The developed method was validated according to ICH guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: The linearity of the method was evaluated by analyzing calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days, respectively.
-
Selectivity: The selectivity of the method was assessed by analyzing blank plasma samples from six different sources to ensure no interference from endogenous components at the retention times of this compound and the internal standard.
-
Stability: The stability of this compound in plasma was evaluated under various conditions, including short-term (room temperature), long-term (-20°C), and freeze-thaw cycles.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Intra-day Accuracy (%Bias) | -4.5% to 3.8% |
| Inter-day Accuracy (%Bias) | -6.2% to 5.1% |
| Mean Extraction Recovery | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle of Liquid-Liquid Extraction (LLE).
The described HPLC-UV method provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The sample preparation procedure effectively removes endogenous interferences, and the derivatization step allows for sensitive detection. This method is suitable for application in pharmacokinetic and bioanalytical studies involving this compound.
Application Notes and Protocols for the Combined Use of Mifepristone and Gemeprost in Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications of mifepristone in combination with gemeprost, primarily focusing on the induction of medical abortion. Detailed protocols derived from published clinical studies are presented, along with a summary of efficacy and side-effect profiles. The underlying signaling pathways are also illustrated to provide a mechanistic context for this drug combination.
Introduction
Mifepristone, a synthetic steroid, acts as a progesterone receptor antagonist.[1][2] By blocking progesterone, mifepristone leads to the breakdown of the uterine lining, cervical softening, and an increase in uterine sensitivity to prostaglandins.[3] this compound is a synthetic analogue of prostaglandin E1 that stimulates uterine contractions and promotes further cervical ripening.[4][5] The sequential administration of mifepristone followed by this compound has been established as an effective method for the termination of pregnancy in both the first and second trimesters.
Signaling Pathways
The synergistic action of mifepristone and this compound in terminating pregnancy involves two distinct but complementary signaling pathways.
-
Mifepristone's Anti-progestogenic Action: Mifepristone competitively binds to the intracellular progesterone receptor, preventing progesterone from exerting its effects on maintaining pregnancy. This leads to decidual breakdown, detachment of the pregnancy, and cervical softening. It also increases the sensitivity of the myometrium to the contractile effects of prostaglandins.
-
This compound's Prostaglandin E1 Agonism: this compound, a prostaglandin E1 analogue, binds to prostaglandin E receptors (specifically EP1 and EP3 subtypes) on uterine smooth muscle cells. This binding initiates a signaling cascade that increases intracellular calcium levels, leading to potent uterine contractions and expulsion of the uterine contents. This compound also contributes to cervical ripening by promoting collagen breakdown and increasing glycosaminoglycan production.
Caption: Signaling pathways of mifepristone and this compound.
Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed clinical research.
Protocol for First Trimester Pregnancy Termination (up to 63 days gestation)
This protocol is adapted from a double-blind randomized trial comparing this compound and misoprostol in combination with mifepristone.
Experimental Workflow:
Caption: Workflow for first trimester termination.
Methodology:
-
Subject Recruitment: Recruit participants with a gestational age of ≤63 days.
-
Mifepristone Administration: Administer a single oral dose of 200 mg mifepristone.
-
Waiting Period: A waiting period of approximately 48 hours should follow mifepristone administration.
-
This compound Administration: Administer 0.5 mg of this compound vaginally.
-
Observation: Monitor participants for 4-6 hours post-gemeprost administration.
-
Outcome Assessment: Follow up with participants to confirm complete abortion.
Protocol for Second Trimester Pregnancy Termination (12-20 weeks gestation)
This protocol is based on a randomized study comparing this compound and misoprostol for second-trimester abortion induction.
Experimental Workflow:
Caption: Workflow for second trimester termination.
Methodology:
-
Subject Recruitment: Recruit participants with a gestational age between 12 and 20 weeks.
-
Mifepristone Administration: Administer a single oral dose of 200 mg mifepristone.
-
Waiting Period: A waiting period of 36-48 hours should follow mifepristone administration.
-
This compound Administration: Administer a 1 mg this compound vaginal pessary every 6 hours for up to 18 hours.
-
Outcome Assessment: The primary outcome is the percentage of women who abort within 24 hours of the first prostaglandin administration. The induction-to-abortion interval is also a key measure.
Another study on second-trimester termination used a similar protocol but with an initial mifepristone dose of 600 mg. If abortion did not occur after the initial this compound regimen, an additional 1 mg of this compound was administered every 3 hours for the next 12 hours. A large review of 956 cases also utilized a 200 mg dose of mifepristone followed 36 hours later by 1 mg of vaginal this compound every 6 hours for a maximum of 4 doses. A second course of 1 mg this compound was given every 3 hours for the next 12 hours if abortion had not occurred.
Quantitative Data Summary
The following tables summarize the quantitative data from key research studies on the combined use of mifepristone and this compound.
Table 1: Efficacy of Mifepristone and this compound for First Trimester Abortion (≤63 days gestation)
| Study | Mifepristone Dose | This compound Dose | No. of Participants (this compound Arm) | Complete Abortion Rate | Ongoing Pregnancy Rate |
| Ashford et al. (2003) | 200 mg | 0.5 mg | 499 | 96.2% | 1.6% (8 women) |
Note: This study compared this compound to misoprostol and found misoprostol to be associated with fewer failures.
Table 2: Efficacy of Mifepristone and this compound for Second Trimester Abortion
| Study | Mifepristone Dose | This compound Dose & Regimen | No. of Participants | Gestational Age (weeks) | Median Induction-to-Abortion Interval | Abortion Rate within 24h |
| Ashok et al. (1998) | 200 mg | 1 mg every 6h for 18h | 50 (this compound arm) | 12-20 | 6.6 hours | 96% |
| Thong et al. (2001) | 200 mg | 1 mg every 6h (max 4 doses), then 1 mg every 3h (max 4 doses) | 956 | 12-24 | 7.8 hours | 96.4% |
| Nielsen et al. (1999) | 600 mg | 1 mg every 6h (4 doses), then 1 mg every 3h for 12h | 197 | Second Trimester | 9.0h (primigravidae), 7.2h (multigravidae) | >96% |
| Thong et al. (1992) | 200 mg | 1 mg every 6h (4 doses), then 1 mg every 3h for 24h | 20 (Mifepristone arm) | 12-18 | 6.6 hours | 95% |
Table 3: Common Side Effects
| Study | Diarrhea Incidence (this compound Arm) | Vomiting Incidence (this compound Arm) |
| Ashford et al. (2003) | 16.4% | 29.7% |
| Ashok et al. (1998) | Similar to misoprostol arm | Similar to misoprostol arm |
Conclusion
The combination of mifepristone and this compound is a well-documented and effective regimen for medical abortion in research settings. The provided protocols, based on established clinical trials, offer a foundation for designing further studies. Researchers should consider the gestational age of the subjects when selecting the appropriate dosage and administration schedule. The visualized signaling pathways and experimental workflows provide a clear conceptual framework for understanding the mechanism of action and the practical application of this drug combination. Future research could focus on optimizing dosing regimens to further minimize side effects while maintaining high efficacy.
References
Preparation of Gemeprost Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the preparation of Gemeprost stock solutions for in vitro and in vivo laboratory research. This compound is a synthetic analog of prostaglandin E1 (PGE1) widely used in gynecological and obstetric applications.[1][2] In a laboratory setting, it serves as a valuable tool for studying prostaglandin signaling pathways and their physiological effects. Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for solubilizing and storing this compound, along with its mechanism of action.
Chemical and Physical Properties
This compound is a prostaglandin E1 analog.[3] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C23H38O5 | [3] |
| Molecular Weight | 394.5 g/mol | [3] |
| Appearance | Solid powder | |
| Water Solubility | 0.0176 mg/mL (Predicted) | |
| Solubility in Organic Solvents | Soluble in DMSO |
Safety and Handling Precautions
This compound is a potent biologically active compound and should be handled with care. The following safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of contact, flush the affected area with copious amounts of water.
-
Reproductive Hazard: this compound may damage fertility or the unborn child. Appropriate precautions should be taken by all personnel, especially those of reproductive age.
-
Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Experimental Protocol
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.945 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 3.945 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution gently until the this compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials to minimize freeze-thaw cycles. Store the stock solution at -80°C for long-term stability. For short-term storage (days to weeks), -20°C is also acceptable.
Caption: Workflow for this compound Stock Solution Preparation.
Application Notes
-
Solvent Considerations: this compound is soluble in DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. Perform serial dilutions to achieve the desired final concentration.
-
Stability: this compound in powder form is stable for up to 3 years when stored at -20°C. In DMSO, it is stable for up to 1 year when stored at -80°C. Avoid repeated freeze-thaw cycles of the stock solution.
Mechanism of Action
This compound is a synthetic analog of prostaglandin E1 and exerts its effects by binding to and activating prostaglandin E (EP) receptors. It primarily acts as an agonist on EP1, EP2, and EP3 receptors. The activation of these G-protein coupled receptors initiates distinct downstream signaling cascades:
-
EP1 Receptor Activation: The EP1 receptor is coupled to Gq proteins. Upon activation, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction.
-
EP2 Receptor Activation: The EP2 receptor is coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase (AC), which increases the production of cyclic AMP (cAMP). In smooth muscle cells, this can lead to relaxation.
Caption: this compound Signaling Pathways.
References
- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Experimental Design of Second-Trimester Abortion Induction Studies with Gemeprost
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gemeprost, a synthetic analogue of prostaglandin E1, is utilized in obstetrics and gynecology for the induction of second-trimester abortion.[1] Its primary mechanisms of action include inducing uterine contractions and promoting cervical ripening, which involves the softening and dilation of the cervix.[1][2] this compound functions by binding to prostaglandin E receptors in the myometrium, leading to an increase in intracellular calcium levels and subsequent muscle contraction.[2][3] It also stimulates collagenase activity in the cervix, facilitating cervical dilation. These application notes provide a comprehensive overview of experimental design considerations, detailed protocols, and comparative data for studies investigating the use of this compound in second-trimester abortion induction.
Data Presentation: Efficacy and Safety of this compound Regimens
The following tables summarize quantitative data from various clinical studies on this compound for second-trimester abortion induction.
Table 1: Efficacy of this compound in Second-Trimester Abortion Induction
| Study/Regimen | Number of Patients | Gestational Age (weeks) | Success Rate (within 24h) | Mean/Median Induction-to-Abortion Interval (hours) |
| This compound Alone | ||||
| 1 mg every 3h | 75 | Second Trimester | 81% | 14.3 |
| 1 mg every 3h (up to 5 doses) | 50 | 12-18 | 88% | 15.9 (median) |
| 1 mg every 6h (up to 4 doses) | 50 | 12-18 | 82% | 16.9 (median) |
| 1 mg every 3h | 1061 | Second Trimester | Not specified | Not specified |
| 1 mg every 6h | 34 | 16-24 | 91.2% | 17.4 (median, therapeutic abortion) |
| 1 mg every 3h | 72 | Second Trimester | 94% | 12.6 |
| This compound with Mifepristone | ||||
| Mifepristone + this compound 1 mg every 6h | 50 | 12-20 | 96% | 6.6 (median) |
| Mifepristone + this compound 1 mg every 6h | 25 | Second Trimester | Not specified | 10.8 (median) |
| Mifepristone + this compound 1 mg every 3h | 753 | Second Trimester | Not specified | Not specified |
Table 2: Common Side Effects Associated with this compound Administration
| Side Effect | Incidence Rate | Notes |
| Nausea and Vomiting | 10-25% | Can often be managed with antiemetics. |
| Diarrhea | 15-20% | Generally transient. |
| Uterine Pain/Cramping | Common | Analgesia is often required. |
| Vaginal Bleeding | Common | Excessive bleeding should be monitored. |
| Fever and Chills | 6-46% | Can be indicative of an inflammatory response. |
| Headache and Dizziness | Reported | Generally mild. |
| Uterine Rupture | Rare (0.47-0.53%) | Primarily observed in patients with a history of uterine surgery. |
Experimental Protocols
This section outlines detailed methodologies for a clinical trial investigating the efficacy and safety of this compound for second-trimester abortion induction.
1. Study Design: Randomized Controlled Trial
A prospective, randomized, double-blind controlled trial is recommended to compare different this compound regimens. For instance, comparing a 3-hourly versus a 6-hourly administration schedule.
2. Participant Selection
-
Inclusion Criteria:
-
Healthy individuals between 18 and 40 years of age.
-
Singleton pregnancy between 13 and 24 weeks of gestation.
-
Voluntary informed consent.
-
-
Exclusion Criteria:
-
Known hypersensitivity to prostaglandins.
-
Previous uterine surgery, including classical cesarean section.
-
Placenta previa.
-
Severe cardiovascular, renal, or hepatic disease.
-
Acute pelvic inflammatory disease.
-
3. Investigational Product and Dosing Regimen
-
Drug: this compound 1 mg vaginal pessaries.
-
Regimen A (3-hourly): One 1 mg this compound pessary inserted into the posterior vaginal fornix every 3 hours, up to a maximum of five doses in 24 hours.
-
Regimen B (6-hourly): One 1 mg this compound pessary inserted into the posterior vaginal fornix every 6 hours, up to a maximum of four doses in 24 hours.
-
A second course may be initiated 24 hours after the first if abortion has not occurred.
4. Study Procedures
-
Screening Visit: Obtain informed consent, perform a physical examination, confirm gestational age via ultrasound, and collect baseline laboratory data (complete blood count, blood type and screen).
-
Treatment Period:
-
Admit the participant to the hospital.
-
Administer this compound according to the randomized regimen.
-
Monitor vital signs (blood pressure, heart rate, respiratory rate, temperature) every 3-4 hours.
-
Assess uterine contractions, cervical dilation, and vaginal bleeding regularly.
-
Administer analgesia (e.g., pethidine) and antiemetics as required.
-
-
Post-Treatment Follow-up:
-
Confirm complete abortion by ultrasound.
-
Monitor for complications such as hemorrhage or retained products of conception.
-
Perform a follow-up visit 2 weeks post-procedure to assess for any delayed complications.
-
5. Outcome Measures
-
Primary Efficacy Endpoint: The proportion of participants who achieve a successful abortion within 24 hours of the first this compound administration.
-
Secondary Efficacy Endpoints:
-
Induction-to-abortion interval.
-
Total dose of this compound required.
-
Need for surgical intervention to complete the abortion.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events (nausea, vomiting, diarrhea, fever, headache).
-
Amount of blood loss.
-
Requirement for analgesia.
-
Incidence of serious adverse events (e.g., uterine rupture, severe hemorrhage).
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Gemeprost stability in different solvent systems and temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gemeprost. The information is designed to address common challenges encountered during experimental procedures involving this compound stability in various solvent systems and temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound, similar to its analogue Prostaglandin E1 (PGE1), should be stored as a solid at -20°C or below, where it is expected to be stable for at least two years.[1] The commercial formulation of this compound as a pessary is also recommended to be stored at temperatures below -10°C.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] To prepare a stock solution, dissolve the solid this compound in one of these anhydrous organic solvents. For example, the solubility of the related compound PGE1 in these solvents is approximately 50 mg/mL.[1] It is crucial to use anhydrous solvents to minimize hydrolysis.
Q3: Can I store this compound in aqueous solutions?
It is not recommended to store this compound in aqueous solutions for extended periods. Prostaglandin E1, a close analogue, is known to be unstable in aqueous buffers, particularly at a pH greater than 7.4, where it can degrade into Prostaglandin A (PGA) and Prostaglandin B (PGB) compounds.[1] If you must work with aqueous solutions, they should be prepared fresh and used as quickly as possible, ideally within the same day.[1]
Q4: What is the stability of this compound in organic solvents at different temperatures?
While specific quantitative stability data for this compound in various organic solvents is limited in publicly available literature, data for the analogous compound Prostaglandin E1 (PGE1) can provide some guidance. A study on PGE1 in a solution of 4% alcohol and 0.9% saline provided the following stability data:
| Temperature | t95 (days) | t90 (days) |
| 4°C | 51.8 | 106.5 |
| 25°C | 4.8 | 9.8 |
| t95 and t90 represent the time for 5% and 10% degradation, respectively. |
This data suggests that temperature has a significant impact on the stability of prostaglandins in solutions containing a protic solvent. For critical applications, it is highly recommended to conduct your own stability studies for this compound in the specific solvent system and at the storage temperature you intend to use.
Q5: How can I assess the stability of my this compound solution?
To assess the stability, you can perform a stability-indicating assay using High-Performance Liquid Chromatography (HPLC). This involves analyzing your this compound solution at different time points and under different storage conditions to monitor for a decrease in the parent compound peak and the appearance of degradation product peaks. A forced degradation study can help identify potential degradation products and validate your analytical method.
Troubleshooting Guides
Problem: I am seeing unexpected peaks in my HPLC analysis of a this compound solution.
-
Possible Cause 1: Degradation. this compound may be degrading in your solvent system or under your storage conditions. Prostaglandins are susceptible to degradation via hydrolysis and other pathways.
-
Solution: Prepare fresh solutions for each experiment. If storage is necessary, use anhydrous organic solvents and store at -20°C or lower. Perform a time-course experiment to monitor the appearance of these extra peaks to confirm if they are degradation products.
-
-
Possible Cause 2: Solvent Impurities. The solvent you are using may contain impurities.
-
Solution: Use high-purity, HPLC-grade solvents. Run a blank injection of your solvent to check for interfering peaks.
-
-
Possible Cause 3: Interaction with Container. this compound may be adsorbing to or reacting with the storage container.
-
Solution: Use high-quality, inert containers such as amber glass vials with PTFE-lined caps.
-
Problem: The concentration of my this compound stock solution seems to be decreasing over time.
-
Possible Cause 1: Degradation. As mentioned, this compound is susceptible to degradation, especially in the presence of water or at elevated temperatures.
-
Solution: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for better long-term stability. Always use anhydrous solvents for reconstitution.
-
-
Possible Cause 2: Evaporation of Solvent. If not sealed properly, the solvent from your stock solution can evaporate, leading to an apparent increase in concentration, or if stored in a desiccator, moisture could be absorbed by hygroscopic solvents leading to dilution and degradation.
-
Solution: Ensure your storage vials are tightly sealed. Use vials with secure caps, such as those with PTFE septa.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Ethanol
-
Calibrated analytical balance
-
Volumetric flask
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a clean, dry weighing boat.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the chosen anhydrous solvent (DMSO or ethanol) to dissolve the solid completely.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Purge the headspace of the volumetric flask with an inert gas before sealing.
-
For storage, aliquot the stock solution into smaller, single-use amber glass vials, purge with inert gas, and store at -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in acetonitrile or a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 minutes, 1, 2, 4 hours). Prostaglandins are generally very sensitive to base.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the this compound solution at a high temperature (e.g., 80°C) for various time points.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if it was subjected to acid or base stress.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method. A reverse-phase C18 column is often suitable for prostaglandin analysis. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
-
Monitor the chromatograms for the decrease in the this compound peak and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using LC-MS if necessary to determine their mass and potential structure.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
References
Troubleshooting inconsistent results in Gemeprost-induced uterine contractions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Gemeprost-induced uterine contractions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent or no uterine contractions after this compound administration in my in vitro experiment?
A1: Inconsistent or absent responses to this compound in isolated uterine tissue preparations can stem from several factors:
-
Tissue Viability and Handling: Ensure the myometrial tissue is fresh and handled gently during preparation to avoid mechanical damage. The viability of the tissue is paramount for a robust contractile response.
-
Buffer Composition and Temperature: Use a physiological salt solution (e.g., Krebs-Henseleit buffer) continuously bubbled with carbogen (95% O2, 5% CO2) to maintain pH and oxygenation. The organ bath temperature should be strictly maintained at 37°C.
-
This compound Stability and Storage: this compound, a prostaglandin E1 analogue, can be unstable. Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer, typically at low temperatures and protected from light.
-
Vehicle Solution: The solvent used to dissolve this compound should be tested for its effects on uterine contractility. A vehicle control group is essential to ensure the observed effects are due to this compound itself.
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Tissue Origin and Physiological State: The responsiveness of uterine tissue to prostaglandins can vary significantly depending on the species, strain, and hormonal status (e.g., stage of the estrous cycle, pregnancy).[1] Tissues from pregnant animals often exhibit a different contractile response compared to non-pregnant ones.[2]
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Receptor Desensitization: Prolonged exposure to high concentrations of this compound can lead to receptor desensitization. Ensure an adequate washout period between drug administrations.
Q2: My in vivo animal model shows a variable response to this compound. What could be the cause?
A2: Variability in in vivo responses is common and can be influenced by:
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Route of Administration: The method of this compound delivery (e.g., intravenous, intraperitoneal, intrauterine) will significantly impact its bioavailability and the onset and duration of action.
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Anesthesia: The type and depth of anesthesia can influence uterine contractility. Be consistent with the anesthetic regimen across all experimental animals.
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Animal Strain and Genetics: Different animal strains can exhibit varying sensitivities to prostaglandins.
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Hormonal Fluctuations: The natural hormonal cycle of the animal can alter the expression of prostaglandin receptors and thus the response to this compound.
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Stress: Handling and experimental procedures can induce stress, which may affect uterine activity. Allow for an acclimatization period before starting the experiment.
Q3: What is the expected pattern of uterine contractions induced by this compound?
A3: this compound, being a prostaglandin E1 analogue, typically induces tonic and phasic contractions of the myometrium. The response is generally dose-dependent, with higher concentrations leading to increased contraction frequency and amplitude.[3] However, very high concentrations can sometimes lead to uterine hypertonus or tetanic contractions, which could be considered an inconsistent or adverse result in a research setting.[4]
Q4: How can I accurately quantify this compound-induced uterine contractions?
A4: For in vitro experiments using isolated uterine strips, you can measure the amplitude (force) and frequency of contractions using an isometric force transducer connected to a data acquisition system. The area under the curve (AUC) can also be calculated to represent the total contractile activity over a specific period. For in vivo studies, intrauterine pressure catheters can be used to measure changes in intrauterine pressure, which directly correlates with uterine contractions.[5]
Data Presentation
Table 1: In Vitro Effects of Prostaglandin E1 (PGE1) on Human Myometrial Contractility
| Time Period | Treatment Group | Area Under the Curve (AUC) - Mean ± SEM |
| 0-30 min | Control | Baseline |
| PGE1 (10⁻⁵ M) | Significantly increased vs. Control (p<0.01) | |
| PGE2 (10⁻⁵ M) | No significant change vs. Control | |
| 30-90 min | Control | Baseline |
| PGE1 (10⁻⁵ M) | Significantly increased vs. Control (p=0.04) | |
| PGE2 (10⁻⁵ M) | No significant change vs. Control |
Data adapted from a study on human myometrial strips. This compound is a PGE1 analogue and is expected to show similar effects.
Table 2: In Vivo Effects of this compound on Intra-amniotic Pressure in Humans
| This compound Dose | Basal Intra-amniotic Pressure (Median, Range) | Change in Intra-amniotic Pressure during Contraction (Median, 95% CI) |
| 1 mg | 20.0 mmHg (4-45 mmHg) | 28.0 mmHg (10.0-42.6 mmHg) |
| 2 mg | 20.0 mmHg (8-60 mmHg) | 52.5 mmHg (26.7-60.3 mmHg) |
Data from a study measuring intra-amniotic pressures following vaginal administration of this compound.
Experimental Protocols
In Vitro Uterine Contractility Assay Using Isolated Uterine Strips
Objective: To assess the contractile response of isolated uterine smooth muscle to this compound.
Materials:
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Freshly isolated uterus (e.g., from rat, mouse, or human biopsy)
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Krebs-Henseleit physiological salt solution
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Carbogen gas (95% O2, 5% CO2)
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Organ bath system with isometric force transducers
-
Data acquisition system
-
This compound stock solution
-
Vehicle for this compound
Procedure:
-
Tissue Preparation:
-
Immediately place the isolated uterus in ice-cold Krebs-Henseleit solution.
-
Carefully dissect longitudinal or circular myometrial strips (approximately 10 mm long and 2 mm wide).
-
Mount the strips vertically in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, record a stable baseline of spontaneous contractions for 20-30 minutes.
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Add the vehicle control to the bath and record for a sufficient period to ensure it has no effect.
-
Wash the tissue and allow it to return to baseline.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
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Record the contractile response (amplitude and frequency) for each concentration.
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At the end of the experiment, you can add a high concentration of KCl (e.g., 60 mM) to induce a maximal contraction to normalize the data.
-
-
Data Analysis:
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Measure the amplitude (in grams or millinewtons) and frequency (contractions per minute) of the uterine contractions.
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Calculate the area under the curve (AUC) for a defined period after drug addition.
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Construct dose-response curves to determine the potency (EC50) and efficacy (Emax) of this compound.
-
In Vivo Measurement of Uterine Contractions in a Rat Model
Objective: To measure this compound-induced uterine contractility in an anesthetized rat model.
Materials:
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Female rats (specify strain and reproductive state)
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Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Intrauterine pressure catheter
-
Pressure transducer and data acquisition system
-
Surgical instruments
-
This compound solution for injection
-
Vehicle solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia throughout the procedure.
-
Place the animal on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the uterus.
-
-
Catheter Implantation:
-
Carefully insert the tip of the intrauterine pressure catheter into the lumen of one uterine horn through a small incision.
-
Secure the catheter with a suture to prevent dislodgement.
-
Close the abdominal incision in layers.
-
-
Equilibration:
-
Allow the animal to stabilize for a period after surgery before recording baseline uterine activity.
-
-
Experimental Protocol:
-
Record baseline intrauterine pressure for at least 30 minutes.
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Administer the vehicle control (e.g., via intravenous or intraperitoneal injection) and record for an appropriate duration.
-
Administer this compound at the desired dose(s).
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Continuously record the intrauterine pressure to monitor changes in contraction frequency and amplitude.
-
-
Data Analysis:
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Analyze the recorded pressure waves to determine the frequency, amplitude, and duration of uterine contractions.
-
Compare the contractile activity before and after this compound administration.
-
Visualizations
Caption: Signaling pathway of this compound-induced uterine contraction.
References
- 1. Uterine contractions in rodent models and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of prostaglandins on the contractile mechanism, especially on an intracellular Ca store in uterine smooth muscle cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uterine contractility in response to different prostaglandins: results from extracorporeally perfused non-pregnant swine uteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Intrauterine Telemetry to Measure Mouse Contractile Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Gemeprost during laboratory storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Gemeprost during laboratory storage. The following information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A: For long-term storage, this compound in its solid (powder) form should be stored at or below -20°C. When prepared in a solvent, it is recommended to store aliquots at -80°C to maintain stability for up to one year. For pessaries, the recommended storage temperature is below -10°C in the original packaging.
Q2: How long is this compound stable once it is dissolved in a solvent?
A: While specific data for this compound is limited, its analogue Prostaglandin E1 (PGE1) in an organic solvent can be stored at -80°C for up to one year. It is crucial to minimize freeze-thaw cycles by preparing single-use aliquots. Aqueous solutions of PGE1 are not recommended for storage for more than one day.[1]
Q3: What are the main factors that cause this compound to degrade?
A: this compound, being a prostaglandin E1 analogue, is susceptible to degradation from several factors, including:
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Temperature: Elevated temperatures significantly accelerate degradation.
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pH: this compound is more stable in acidic to neutral pH and is prone to degradation in basic conditions (pH > 7.4).[1]
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Light: Exposure to light can lead to photolytic degradation.
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Oxidation: As with many organic molecules, this compound can be susceptible to oxidative degradation.
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Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can compromise the integrity of the compound.[2]
Q4: What are the visible signs of this compound degradation?
A: Visible signs of degradation in a this compound solution can include discoloration, precipitation, or cloudiness. However, significant degradation can occur without any visible changes. Therefore, it is essential to adhere to proper storage and handling protocols and to use analytical methods like HPLC to assess purity.
Q5: Can I refreeze this compound pessaries once they have been thawed?
A: No, any pessaries that have been removed from the freezer should not be refrozen. Once the foil has been opened, any unused pessary should be discarded within 12 hours.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or unexpected experimental results. | This compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure this compound powder was stored at -20°C and solutions at -80°C. 2. Check Solution Age: Use freshly prepared solutions whenever possible. Aqueous solutions should be prepared daily. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated temperature fluctuations.[2] 4. Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil. |
| Low purity of this compound confirmed by analytical methods (e.g., HPLC). | Degradation has occurred due to exposure to adverse conditions. | 1. Review Handling Protocol: Ensure the compound was not exposed to high temperatures, extreme pH, or prolonged light. 2. Assess Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. 3. Perform Forced Degradation Study: To identify potential degradation products and validate the stability-indicating method (see Experimental Protocols). |
| Precipitate observed in the this compound solution. | Poor solubility or degradation of the compound. | 1. Check Solvent Compatibility: Ensure this compound is soluble in the chosen solvent at the desired concentration. Organic solvents like ethanol, DMSO, and dimethylformamide are suitable for initial stock solutions.[1] 2. Gentle Warming: If solubility is an issue, gentle warming may help, but avoid high temperatures. 3. Sonication: Use of an ultrasonic bath can aid in dissolution. 4. Filter Sterilization: If the solution appears cloudy after dissolution, it may be filtered through a 0.22 µm filter, though this will not remove soluble degradation products. |
Quantitative Data on Prostaglandin E1 Stability
Disclaimer: The following data is for Prostaglandin E1 (PGE1), a close analogue of this compound. This information should be used as a guideline, as the stability of this compound may vary.
Table 1: Stability of Prostaglandin E1 in Aqueous Solution at 30°C
| Time (hours) | Remaining PGE1 (%) in 10% Dextrose Solution |
| 0 | 100 |
| 24 | ≥90.0 |
| 48 | ≥90.0 |
| 72 | <90.0 |
| 168 | <90.0 |
| Data adapted from a stability study of PGE1 in 10% dextrose solution stored at 30°C. |
Table 2: Predicted Shelf-Life (t₉₀) of Prostaglandin E1 in Saline Solution
| Storage Temperature (°C) | Predicted time to 90% Potency (t₉₀) |
| 4 | 106.5 days |
| 25 | 9.8 days |
| t₉₀ is the time at which the concentration of the active substance has decreased to 90% of its initial value. Data is for a 20 µg/mL PGE1 solution in 4% alcohol and 0.9% saline. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for experimental use.
Materials:
-
This compound (solid powder)
-
Anhydrous ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the this compound powder in a minimal amount of anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into single-use, amber vials to protect from light and to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method. This protocol is adapted from studies on Prostaglandin E1.
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)
Procedure:
-
Acidic Degradation: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic Degradation: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate under the same conditions as the acidic degradation.
-
Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Dissolve this compound in a suitable solvent (e.g., water:acetonitrile 50:50) and incubate at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a this compound solution to UV light (e.g., 254 nm) for a specified duration.
-
Sample Analysis: At each time point, take a sample, neutralize it if necessary, and dilute it to an appropriate concentration for HPLC analysis.
-
Data Analysis: Compare the chromatograms of the stressed samples with a control (unstressed) sample to identify degradation peaks.
Visualizations
Caption: Simplified degradation pathway of this compound, a Prostaglandin E1 analogue.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Addressing Off-Target Effects of Gemeprost in Cellular Models
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Gemeprost in cellular models. The information herein is designed to help troubleshoot and mitigate potential off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analogue of prostaglandin E1 (PGE1).[1][2][3] Its primary, on-target mechanism of action is agonism of prostaglandin E2 (EP) receptors, particularly subtypes EP1, EP2, and EP3.[1][4] This interaction initiates a cascade of intracellular signaling events, leading to physiological responses such as uterine muscle contraction and cervical softening and dilation.
Q2: What are the potential off-target effects of this compound in a cellular context?
As a prostaglandin analogue, this compound may interact with other prostanoid receptors, albeit with lower affinity. Potential off-target effects could manifest as:
-
Unintended activation of other signaling pathways.
-
Vasodilation, which could influence experiments involving vascular cells.
-
Modulation of inflammatory responses.
-
Immunosuppressive effects.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Differentiating between on-target and off-target effects is crucial for data interpretation. Key strategies include:
-
Use of specific antagonists: Co-treatment with antagonists for the intended EP receptors should reverse the observed on-target effects.
-
Genetic knockdown/knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target EP receptor should abolish the on-target effects of this compound.
-
Use of structurally different agonists: Comparing the effects of this compound with other EP receptor agonists that have a different chemical structure can help confirm that the observed effect is due to on-target receptor activation.
Q4: What is a suitable starting concentration for this compound in my cellular model?
The optimal concentration of this compound will vary depending on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response study to determine the EC50 (half-maximal effective concentration) for the desired on-target effect and the IC50 (half-maximal inhibitory concentration) for any cytotoxic effects. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) based on previously published studies with similar prostaglandin analogues.
Q5: What are the essential controls to include in my experiments?
To ensure the validity of your results, the following controls are essential:
-
Vehicle control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO, ethanol) at the same final concentration.
-
Untreated control: Cells that are not exposed to this compound or its vehicle.
-
Positive control: A known agonist for the EP receptor to confirm that the signaling pathway is active in your cellular model.
-
Negative control: For knockdown/knockout experiments, a non-targeting siRNA or a scrambled guide RNA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Unexpected or inconsistent cellular response | Off-target effects interfering with the expected outcome. | 1. Titrate this compound Concentration: Determine the lowest possible concentration that elicits the desired on-target effect to minimize off-target engagement.2. Use Receptor Antagonists: Co-incubate with antagonists for suspected off-target receptors to see if the unexpected response is diminished.3. Validate with siRNA/CRISPR: Use gene silencing techniques to confirm that the primary effect is mediated through the intended EP receptor. |
| High cellular toxicity or apoptosis | Off-target effects leading to cell death pathways or excessively high concentration of this compound. | 1. Perform a Cytotoxicity Assay: Conduct a dose-response experiment using an MTT or similar assay to determine the IC50 value for cytotoxicity.2. Reduce Incubation Time: Shorter exposure to this compound may be sufficient to observe the on-target effect while minimizing toxicity.3. Optimize Cell Culture Conditions: Ensure that cell density, media components, and other culture parameters are optimal for your cell line. |
| Difficulty in reproducing experimental results | Variability in experimental conditions or uncharacterized off-target effects. | 1. Standardize Experimental Protocols: Ensure consistency in cell passage number, seeding density, treatment duration, and reagent preparation.2. Confirm Target Expression: Verify the expression level of the target EP receptor in your cell line, as this can vary between passages.3. Re-evaluate Specificity: Employ the strategies for differentiating on- and off-target effects mentioned in the FAQs to ensure the measured endpoint is specific to the intended pathway. |
Quantitative Data Summary
The following table provides a hypothetical summary of quantitative data for this compound. Actual values should be determined empirically for your specific cellular model.
| Parameter | Target/Effect | Value | Cellular Model |
| EC50 | EP Receptor Activation (e.g., cAMP production) | 10 - 100 nM | Uterine Myometrial Cells |
| IC50 | Cytotoxicity (e.g., MTT assay) | > 10 µM | HEK293 Cells |
| Off-Target EC50 | Activation of other Prostanoid Receptors | 1 - 10 µM | To be determined |
Experimental Protocols
1. Protocol for Determining this compound Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Protocol for Validating On-Target Effects via siRNA Knockdown
-
siRNA Transfection: Transfect cells with either a validated siRNA targeting the intended EP receptor or a non-targeting control siRNA using a suitable transfection reagent.
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Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency by Western blot or qPCR.
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This compound Treatment: Treat the remaining transfected cells with this compound at a predetermined effective concentration.
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Endpoint Measurement: Measure the desired downstream effect (e.g., gene expression, protein phosphorylation, second messenger levels).
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Data Analysis: Compare the response to this compound in the EP receptor knockdown cells versus the non-targeting control cells. A significant reduction in the response in the knockdown cells confirms an on-target effect.
Visualizations
References
Technical Support Center: Enhancing Gemeprost Bioavailability in Preclinical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the bioavailability of Gemeprost.
Frequently Asked Questions (FAQs)
Q1: What is the known systemic bioavailability of this compound with conventional vaginal administration?
A1: The systemic absorption of this compound following vaginal administration is limited, with a reported bioavailability of approximately 12-28%.[1] Following vaginal administration, peak plasma concentrations are typically reached within 2-3 hours.[1]
Q2: Why is the systemic bioavailability of vaginally administered this compound low?
A2: The low systemic bioavailability of this compound can be attributed to several factors, including its rapid metabolism in the vaginal tissue and first-pass metabolism in the liver after absorption. This compound is quickly hydrolyzed to its free acid form, which is then further inactivated.
Q3: What are the primary strategies to improve the systemic bioavailability of this compound in animal studies?
A3: Key strategies focus on increasing the residence time of the formulation in the vaginal cavity, enhancing its absorption across the vaginal mucosa, and protecting the drug from rapid metabolic degradation. These approaches include:
-
Advanced Formulation Strategies: Developing mucoadhesive gels or suppositories to ensure prolonged contact with the vaginal epithelium.
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Novel Drug Delivery Systems: Utilizing systems like liposomes and nanoparticles to encapsulate this compound, potentially protecting it from degradation and improving its transport across cellular barriers.
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Alternative Routes of Administration: Investigating other non-invasive routes like rectal or sublingual administration, though less common for this specific drug.
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Prodrug Approach: Synthesizing a chemically modified, inactive form of this compound (a prodrug) that is designed to be more readily absorbed and then converted to the active drug within the body.
Q4: What animal models are commonly used for studying vaginal drug delivery and bioavailability?
A4: Several animal models are utilized in preclinical studies of vaginal drug delivery, each with its own advantages and limitations. Common models include:
-
Rabbits: Often used due to their larger size, which facilitates the administration of vaginal formulations and collection of biological samples. Their vaginal physiology has been considered a suitable model for contraceptive and microbicide testing.
-
Rats and Mice: While smaller, they are cost-effective and well-characterized models for initial screening of formulations and toxicity studies. However, their estrous cycle can influence vaginal physiology and drug absorption, which needs to be carefully managed or monitored.
-
Sheep: The reproductive tract of sheep shares some anatomical and physiological similarities with humans, making them a useful large animal model.
-
Non-human primates: These models offer the closest physiological resemblance to humans but are associated with significant ethical and cost considerations.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound in Animal Subjects
-
Potential Cause: Inconsistent placement or leakage of the vaginal suppository or gel.
-
Troubleshooting Steps:
-
Refine Administration Technique: Ensure a standardized and consistent method for inserting the formulation to the same depth and location within the vaginal cavity for each animal.
-
Optimize Formulation Viscosity: For gel formulations, increasing the viscosity or incorporating mucoadhesive polymers can reduce leakage.
-
Animal Restraint: After administration, keep the animal in a restrained position for a short period to allow for the initial melting of the suppository or adherence of the gel.
-
Monitor for Leakage: Visually inspect the animals for any signs of formulation leakage. If observed, those animals may need to be excluded from the pharmacokinetic analysis.
-
Issue 2: No Significant Improvement in Bioavailability with a Novel Formulation Compared to Control
-
Potential Cause: The formulation may not be releasing the drug effectively, or the chosen enhancement strategy is not suitable for this compound.
-
Troubleshooting Steps:
-
In Vitro Release Studies: Before proceeding to in vivo studies, conduct thorough in vitro release testing of your formulation in simulated vaginal fluid to ensure that this compound is being released at an appropriate rate.
-
Evaluate Mucoadhesion: For mucoadhesive formulations, perform in vitro or ex vivo tests to confirm the adhesive properties of the gel or suppository base.
-
Characterize Nanoparticles: If using a nanoparticle-based system, ensure that the particles are of the optimal size for mucosal penetration and that the drug is efficiently encapsulated.
-
Consider Permeation Enhancers: It may be necessary to include a safe and effective permeation enhancer in the formulation to facilitate the transport of this compound across the vaginal epithelium.
-
Issue 3: Signs of Vaginal Irritation in Study Animals
-
Potential Cause: The formulation excipients or the drug itself may be causing local toxicity.
-
Troubleshooting Steps:
-
Excipient Selection: Review the excipients used in your formulation. Ensure they are all biocompatible and have been previously used in vaginal formulations.
-
pH of the Formulation: The pH of the formulation should be compatible with the vaginal pH of the animal model to avoid irritation.
-
Histopathological Examination: At the end of the study, perform a histopathological examination of the vaginal tissue to assess for any signs of inflammation, epithelial damage, or other toxic effects.
-
Dose Reduction: If irritation is observed, consider reducing the concentration of this compound or the permeation enhancer in the formulation.
-
Data on Bioavailability Enhancement Strategies
Due to the limited publicly available data specifically on enhanced this compound formulations in animal models, the following tables present illustrative data from studies on other vaginally administered drugs or related prostaglandin analogs to provide a comparative framework.
Table 1: Illustrative Pharmacokinetic Parameters of Different Vaginal Formulations in Animal Models
| Formulation Type | Animal Model | Drug | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) | Reference |
| Standard Suppository | Rabbit | Fenticonazole | - | - | 280.3 ± 86.1 | 12.73 ± 0.14 | [2] |
| Mucoadhesive Tablet | Rabbit | Progesterone | ~15 | ~8 | ~450 | ~500 (vs. oral) | [3] |
| Nanoparticle Gel | Rat | Tenofovir | - | - | - | Enhanced Penetration | [4] |
Note: This table is for illustrative purposes and does not contain data for this compound due to lack of availability in the searched literature. The data presented is for other drugs to demonstrate the potential improvements with advanced formulations.
Experimental Protocols
Protocol 1: Preparation and In Vivo Evaluation of a Mucoadhesive Vaginal Gel of this compound
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Preparation of the Mucoadhesive Gel:
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Disperse a mucoadhesive polymer (e.g., Carbopol 934P, Chitosan) in purified water with continuous stirring.
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Allow the polymer to hydrate completely.
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Separately, dissolve this compound in a suitable solvent (e.g., ethanol) and then slowly add this solution to the polymer dispersion while stirring.
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Adjust the pH of the gel to a range suitable for the vaginal environment of the chosen animal model (e.g., pH 4.5-5.5).
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Add a neutralizing agent (e.g., triethanolamine) dropwise to achieve the desired gel consistency.
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Store the gel in airtight containers.
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In Vivo Animal Study (Rabbit Model):
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House female New Zealand white rabbits in individual cages and allow them to acclimatize.
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Divide the rabbits into two groups: one receiving the standard this compound suppository and the other receiving the mucoadhesive this compound gel.
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Administer the formulations vaginally using a suitable applicator.
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Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
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Centrifuge the blood samples to separate the plasma.
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Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
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Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) and compare the bioavailability of the two formulations.
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Protocol 2: Preparation and Characterization of this compound-Loaded Nanoparticles
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Preparation of Nanoparticles (Emulsion-Solvent Evaporation Method):
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Dissolve this compound and a biodegradable polymer (e.g., PLGA) in an organic solvent (e.g., dichloromethane).
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Add this organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under high-speed homogenization to form an oil-in-water emulsion.
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Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
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Collect the nanoparticles by centrifugation, wash them with purified water to remove the excess surfactant, and then lyophilize them.
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Characterization of Nanoparticles:
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Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using dynamic light scattering (DLS).
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Entrapment Efficiency: Quantify the amount of this compound encapsulated within the nanoparticles by dissolving a known amount of nanoparticles in a suitable solvent and analyzing the drug content using a validated analytical method.
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In Vitro Drug Release: Study the release profile of this compound from the nanoparticles in simulated vaginal fluid over time.
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Visualizations
This compound Signaling Pathway
This compound, as a prostaglandin E1 analog, is understood to exert its effects by binding to prostaglandin E2 (PGE2) receptors, specifically the EP subtypes. The activation of these G-protein coupled receptors initiates downstream signaling cascades that lead to uterine contractions and cervical ripening.
Experimental Workflow for Bioavailability Study
The following diagram outlines a typical workflow for an in vivo study comparing the bioavailability of a standard this compound formulation with a novel, enhanced formulation.
References
- 1. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rabbit vagina as an in vivo model for vaginal fenticonazole permeability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mucoadhesive tablets for the vaginal delivery of progesterone: in vitro evaluation and pharmacokinetics/pharmacodynamics in female rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle-based drug delivery to the vagina: a review - PMC [pmc.ncbi.nlm.nih.gov]
Gemeprost Technical Support Center: Managing Diarrhea and Vomiting in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of diarrhea and vomiting observed in clinical trials involving Gemeprost.
Data on Diarrhea and Vomiting Incidence in this compound Clinical Trials
The following tables summarize quantitative data on the incidence of diarrhea and vomiting associated with this compound administration in various clinical trial settings.
Table 1: Incidence of Gastrointestinal Side Effects in this compound Clinical Trials
| Clinical Trial | Patient Population | This compound Dosage | Incidence of Diarrhea | Incidence of Vomiting | Incidence of Nausea | Other GI Side Effects |
| Byrne P, Onyekwuluje T (1994)[1] | 20 patients in second-trimester intrauterine fetal death | Not specified | 15% (3/20) | 10% (2/20) | 25% (5/20) | - |
| Rabe T, et al. (1985)[2] | First-trimester abortion | 1 mg vaginal pessary | - | - | - | 13% (combined GI side effects) |
| Double-blind randomized trial (as cited in a 2001 review)[3][4] | Up to 63 days gestation | 0.5 mg | 16.4% (at least one episode), 6.4% (repeated episodes) | 29.7% (at least one episode), 15.6% (repeated episodes) | - | - |
Table 2: Comparative Incidence of Gastrointestinal Side Effects
| Clinical Trial | Comparison Groups | Key Finding Regarding Diarrhea and Vomiting |
| Rabe T, et al. (1985)[2] | This compound vs. Placebo | The frequency of gastrointestinal side effects was similar in the this compound group (13%) and the Placebo group (11%). |
| Double-blind randomized trial | This compound (0.5 mg) vs. Misoprostol (800 µg) | No significant difference in the percentage of women with at least one episode of diarrhea or vomiting. However, significantly more women who received this compound had repeated episodes of diarrhea and vomiting. |
Experimental Protocols
Detailed methodologies for the monitoring and grading of diarrhea and vomiting were not fully available in the reviewed literature. However, based on the abstracts, the following general protocols were identified:
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Study Designs: The studies included double-blind, randomized controlled trials and retrospective analyses.
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Patient Populations: Participants were typically women undergoing first or second-trimester pregnancy termination or management of intrauterine fetal death.
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Dosage and Administration: this compound was commonly administered as a 1 mg vaginal pessary. Dosing intervals varied, with regimens of every 3 hours or every 6 hours being reported.
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Data Collection: Side effects were noted and their incidence was recorded. One study mentioned that the severity of side effects was scored by the patients themselves.
Troubleshooting Guide
This guide addresses potential issues with diarrhea and vomiting during this compound clinical trials.
| Issue | Potential Cause | Recommended Action |
| Mild to Moderate Diarrhea | Prostaglandin-mediated effects on gastrointestinal motility. | - Ensure adequate hydration. - Advise a bland diet. - Monitor frequency and consistency of stools. |
| Severe or Persistent Diarrhea | High individual sensitivity to this compound. | - Consider dose reduction or increasing the dosing interval if the protocol allows. - Evaluate for electrolyte imbalance. - Administer anti-diarrheal medication as per study protocol. |
| Nausea and Vomiting | Central and peripheral effects of prostaglandins. | - Administer prophylactic antiemetics prior to this compound administration, if permitted by the study protocol. - Offer small, frequent meals. - Ensure adequate hydration to prevent dehydration. |
| Difficulty in Differentiating Between Adverse Event and Clinical Outcome | In the context of pregnancy termination, some gastrointestinal upset may be associated with the process itself. | - Use a standardized grading scale for nausea, vomiting, and diarrhea (e.g., Common Terminology Criteria for Adverse Events - CTCAE). - Clearly define the onset and duration of the symptoms in relation to this compound administration. |
Frequently Asked Questions (FAQs)
Q1: How common are diarrhea and vomiting as side effects of this compound in clinical trials?
A1: Diarrhea and vomiting are commonly reported side effects. The incidence can vary depending on the patient population and the specific study protocol. For example, one study reported diarrhea in 15% and vomiting in 10% of patients. Another trial noted at least one episode of diarrhea in 16.4% and vomiting in 29.7% of participants receiving this compound.
Q2: Are there any known risk factors that might increase a participant's susceptibility to these side effects?
A2: The available literature does not specify risk factors for this compound-induced diarrhea and vomiting. However, as with many medications, individual sensitivity can vary.
Q3: What are the typical onset and duration of diarrhea and vomiting after this compound administration?
A3: The reviewed abstracts do not provide specific details on the onset and duration of these side effects. It is crucial to document these parameters meticulously in the case report forms for each participant.
Q4: How should we manage severe cases of diarrhea or vomiting in a clinical trial setting?
A4: Severe cases should be managed according to the trial protocol, which may include dose adjustment, symptomatic treatment with anti-diarrheal or antiemetic medications, and intravenous fluid replacement to correct dehydration and electrolyte imbalances. All instances of severe adverse events must be reported to the study sponsor and relevant ethics committees.
Q5: Can we administer prophylactic antiemetics to participants receiving this compound?
A5: The use of prophylactic antiemetics should be explicitly outlined in the clinical trial protocol. If not specified, a protocol amendment may be necessary.
Visualizations
Caption: Workflow for managing this compound-induced diarrhea and vomiting.
References
- 1. This compound in the management of second trimester intrauterine fetal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Use of a new vaginal suppository: prostaglandin E1 analog this compound for cervix maturation prior to abortion in the 1st trimester] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second trimester medical abortion with mifepristone and this compound: a review of 956 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for managing uterine hypertonia in experiments involving Gemeprost.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce uterine contractions?
A1: this compound is a synthetic analogue of prostaglandin E1 (PGE1).[1] It induces potent uterine contractions by binding to and activating prostaglandin E2 (EP) receptors, specifically subtypes like EP1 and EP3, on myometrial cells.[1] This activation initiates a signaling cascade that leads to an increase in intracellular calcium levels, which is the primary trigger for smooth muscle contraction.[1] this compound also sensitizes the uterine muscle to oxytocin, further enhancing contractile activity.[1]
Q2: What is uterine hypertonia in an experimental context?
A2: Uterine hypertonia, or hyperstimulation, is a state of excessive uterine contractility. In an experimental setting using isolated uterine tissue, this can be characterized by a sustained increase in basal muscle tone, an increase in the frequency and amplitude of phasic contractions to the point where they fuse, or a prolonged, tetanic contraction without distinct relaxation phases. This is a serious adverse effect noted in clinical use that can be replicated in vitro for study.
Q3: What are the common adverse effects of this compound observed in research?
A3: Besides the intended uterotonic effects, this compound can induce uterine hypertonia, which may lead to uterine rupture in vivo. Other observed side effects in clinical and experimental settings include nausea, vomiting, diarrhea, and pain.
Q4: Which agents can be used to counteract this compound-induced uterine hypertonia?
A4: Beta-2 adrenergic receptor agonists are effective in counteracting prostaglandin-induced uterine hypertonia. Commonly used agents in both clinical and research settings include Terbutaline and Ritodrine. These agents promote myometrial relaxation.
Q5: How do beta-2 adrenergic agonists like Terbutaline and Ritodrine work to relax the uterus?
A5: Terbutaline and Ritodrine are beta-2 adrenergic receptor agonists. Their binding to these receptors on myometrial cells activates a signaling pathway that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP has several downstream effects that promote muscle relaxation, effectively opposing the contractile signals initiated by this compound.
Troubleshooting Guide
Issue 1: Excessive Uterine Contraction (Hypertonia) Observed Immediately After this compound Application
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Question: My uterine tissue strip preparation has gone into a sustained, tetanic contraction immediately after applying this compound, and I am unable to study phasic contractions. What should I do?
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Answer:
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Reduce this compound Concentration: The concentration of this compound is likely too high. Prepare serial dilutions of your this compound stock solution and perform a dose-response experiment to find a concentration that elicits strong, phasic contractions without inducing hypertonia.
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Washout and Re-equilibration: Immediately wash out the organ bath with fresh physiological salt solution (PSS) to remove the this compound. Allow the tissue to re-equilibrate and return to its baseline spontaneous activity before applying a lower concentration.
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Use a Tocolytic Agent: To salvage the tissue preparation for further study, you can administer a beta-2 adrenergic agonist like Terbutaline or Ritodrine to relax the muscle. After washout and re-equilibration, you can proceed with a lower concentration of this compound.
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Issue 2: High Variability in Uterine Contractility Response to this compound Between Tissue Samples
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Question: I am observing significant variability in the contractile response to the same concentration of this compound across different uterine tissue strips. How can I reduce this variability?
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Answer:
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Standardize Tissue Dissection: Ensure that all uterine strips are of a consistent size and orientation (e.g., longitudinal or circular muscle fibers).
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Consistent Tension: Apply a consistent resting tension to each tissue strip during the equilibration period. This is a critical parameter that affects contractility.
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Sufficient Equilibration Time: Allow an adequate and consistent equilibration period (often 60-90 minutes) for the tissue to stabilize in the organ bath before adding any compounds.
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Normalize Data: Normalize the contractile response to a maximal contraction induced by a standard depolarizing agent like potassium chloride (KCl) at the end of each experiment. This allows for comparison between tissues with different inherent contractile capacities. You can also normalize the data to the cross-sectional area of the tissue strip.
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Increase Sample Size: Due to inherent biological variability, a larger number of samples may be necessary to achieve statistical significance.
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Issue 3: Loss of Tissue Responsiveness Over Time
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Question: My uterine tissue preparation was responding well initially, but its contractility has diminished over the course of the experiment. What could be the cause?
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Answer:
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Check Physiological Conditions: Ensure that the physiological salt solution (PSS) is continuously aerated with the correct gas mixture (e.g., 95% O2, 5% CO2), and the temperature of the organ bath is maintained at 37°C.
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pH of the Buffer: Verify that the pH of your PSS is stable and within the physiological range (typically 7.4).
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Tissue Viability: The tissue may have been damaged during preparation or has been in the organ bath for too long. It's important to handle the tissue gently and use it as soon as possible after dissection.
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Receptor Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Ensure adequate washout periods between drug applications.
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Quantitative Data Summary
Table 1: Recommended Concentration Ranges for In Vitro Uterine Contractility Studies
| Compound | Action | Typical Concentration Range | Animal Model/Tissue | Reference |
| This compound (PGE1 analogue) | Uterine Contraction | 10⁻⁹ to 10⁻⁵ M | Human Myometrium | |
| Terbutaline | Uterine Relaxation | 10⁻⁹ to 10⁻⁵ M (infusion of 5-20 µ g/minute in vivo) | Human & Rat Myometrium | |
| Ritodrine | Uterine Relaxation | 10⁻⁹ to 10⁻⁶ M | Rat Uterus | |
| Potassium Chloride (KCl) | Maximal Contraction | 40-80 mM | Human Myometrium |
Table 2: Efficacy of Tocolytic Agents in Reversing Prostaglandin-Induced Uterine Contractions
| Tocolytic Agent | Prostaglandin Used | Effect | Model | Reference |
| Terbutaline | Prostaglandin F2α | Significant decrease in uterine activity | Human (in vivo) | |
| Terbutaline | Prostaglandin E2 | Suppression of electrical and contractile activity | Ovine (in vivo) | |
| Ritodrine | Prostaglandin E2 | Successful management of hyperstimulation | Human (case report) | |
| Ritodrine | Prostaglandins | Control of hyperactivity | Human (case report) |
Experimental Protocols
Protocol 1: Induction of Uterine Hypertonia with this compound in Isolated Uterine Strips
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Tissue Preparation:
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Obtain fresh uterine tissue from the animal model of choice (e.g., rat, mouse) and place it in cold, oxygenated Physiological Salt Solution (PSS).
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Dissect longitudinal or circular myometrial strips of a consistent size (e.g., 10 mm long, 2 mm wide).
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Mounting:
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Mount the tissue strips in an organ bath containing PSS at 37°C, continuously bubbled with 95% O2 and 5% CO2.
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Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
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Equilibration:
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Apply a resting tension of 1-2 g and allow the tissue to equilibrate for at least 60-90 minutes, with PSS changes every 15-20 minutes.
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Spontaneous rhythmic contractions should become stable during this period.
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Induction of Hypertonia:
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Record a stable baseline of spontaneous contractions for 10-15 minutes.
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Add this compound to the organ bath in a cumulative, dose-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁵ M), allowing the response to stabilize at each concentration.
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Hypertonia is typically observed at higher concentrations and is characterized by a significant increase in basal tone and the fusion of phasic contractions into a sustained contraction.
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Data Acquisition:
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Continuously record the isometric tension throughout the experiment using a data acquisition system.
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Protocol 2: Reversal of this compound-Induced Uterine Hypertonia with a Beta-2 Adrenergic Agonist
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Induce Hypertonia:
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Follow steps 1-4 of Protocol 1 to induce a stable hypertonic contraction with an effective concentration of this compound (e.g., 10⁻⁶ M or 10⁻⁵ M).
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Application of Tocolytic Agent:
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Once a sustained hypertonic state is achieved, add a beta-2 adrenergic agonist (e.g., Terbutaline or Ritodrine) to the organ bath in a cumulative, dose-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁵ M).
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Allow the tissue to respond to each concentration before adding the next.
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Data Analysis:
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Measure the decrease in uterine tone and the return of phasic contractions.
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Calculate the IC50 value for the tocolytic agent to quantify its potency in reversing this compound-induced hypertonia.
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Express the relaxation as a percentage of the maximal contraction induced by this compound.
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Visualizations
References
Factors affecting the efficacy of Gemeprost in ex-vivo models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Gemeprost in ex-vivo models of cervical ripening and myometrial contractility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in ex-vivo models?
This compound is a synthetic analogue of prostaglandin E1 (PGE1). Its primary mechanism of action involves binding to and activating specific prostaglandin E (EP) receptors on target cells, primarily EP1 and EP3 subtypes.[1] This activation initiates a cascade of intracellular signaling events that lead to its physiological effects. In ex-vivo uterine tissue models, this translates to two main outcomes:
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Myometrial Contraction: In myometrial smooth muscle cells, this compound binding to EP1 and EP3 receptors leads to an increase in intracellular calcium levels, which in turn stimulates muscle contraction.[1]
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Cervical Ripening: In cervical tissue, this compound promotes the breakdown of collagen and increases the production of glycosaminoglycans. This remodeling of the extracellular matrix results in the softening, thinning, and dilation of the cervix.[1]
Q2: What are the key factors that can influence the efficacy of this compound in my ex-vivo experiments?
Several factors can affect the efficacy of this compound in an ex-vivo setting. These can be broadly categorized as tissue-related, experimental setup-related, and drug-related.
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Tissue Viability and Source: The health and origin of the tissue are paramount. Factors such as the gestational stage of the tissue donor (if applicable), any pre-existing medical conditions, and the time and method of tissue collection and transport can all impact the responsiveness of the tissue to this compound.
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Experimental Conditions: Maintaining physiological conditions in the organ bath is crucial. This includes temperature (typically 37°C), pH of the buffer (around 7.4), and adequate oxygenation (usually with 95% O2 / 5% CO2).
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Drug Concentration and Stability: The concentration of this compound used will determine the magnitude of the response. It is important to perform dose-response curves to identify the optimal concentration range. Additionally, the stability of this compound in the experimental buffer should be considered, as degradation over time could lead to diminished effects.
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Receptor Expression and Desensitization: The density and subtype of EP receptors can vary between tissue samples. Prolonged exposure to high concentrations of this compound may also lead to receptor desensitization or tachyphylaxis, resulting in a diminished response over time.
Q3: How does the efficacy of this compound compare to other prostaglandin analogues in ex-vivo models?
Direct comparative studies of this compound with other prostaglandin analogues in ex-vivo models are limited in the publicly available literature. However, clinical studies provide some insights. For instance, one study found that 400 µg of vaginally administered misoprostol is as effective as 1 mg of this compound for cervical priming before first-trimester surgical termination. Both induced similar baseline cervical dilation and required similar force for further dilation.
Troubleshooting Guides
Issue 1: No observable or weak response to this compound in myometrial contractility assay.
| Potential Cause | Troubleshooting Step |
| Tissue Inviability | Ensure fresh tissue is used and transported quickly in an appropriate buffer. Check for spontaneous contractions before adding this compound. |
| Incorrect Buffer Composition | Verify the pH, ionic composition, and glucose concentration of your physiological salt solution (e.g., Krebs-Henseleit buffer). |
| Inadequate Oxygenation | Ensure the buffer is continuously bubbled with an appropriate gas mixture (e.g., 95% O2, 5% CO2). |
| Suboptimal Temperature | Confirm that the organ bath is maintained at a stable 37°C. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Protect from light and store at the recommended temperature. |
| Receptor Desensitization | If using multiple doses, allow for sufficient washout periods between applications. Consider if the tissue has been pre-exposed to other prostaglandin agonists. |
| Incorrect Drug Concentration | Perform a dose-response curve to ensure you are using an effective concentration range. Start with a low concentration and incrementally increase. |
Issue 2: High variability in results between tissue samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent Tissue Dissection | Prepare tissue strips of uniform size and orientation from the same region of the uterus for each experiment. |
| Biological Variation | Acknowledge inherent biological variability. Increase the number of tissue donors (n) to improve statistical power. Record detailed information about the tissue source to identify potential confounding factors. |
| Inconsistent Tensioning | Apply a consistent and appropriate baseline tension to each tissue strip at the start of the experiment and allow for an adequate equilibration period. |
| Solvent Effects | If dissolving this compound in a solvent, ensure the final concentration of the solvent in the organ bath is minimal and consistent across all experiments. Run a solvent control to check for any effects on contractility. |
Issue 3: Difficulty in assessing cervical softening in an ex-vivo model.
| Potential Cause | Troubleshooting Step |
| Inappropriate Endpoint Measurement | Cervical softening is a complex process. Consider multiple endpoints such as changes in tissue elasticity (using a tensiometer), collagen content (e.g., hydroxyproline assay), or enzymatic activity (e.g., collagenase activity assay). |
| Insufficient Incubation Time | The biochemical changes associated with cervical ripening take time. Ensure a sufficiently long incubation period with this compound. A time-course experiment may be necessary to determine the optimal duration. |
| Tissue Culture Conditions | For longer-term explant cultures, ensure the culture medium is appropriate and changed regularly to maintain tissue viability. |
Quantitative Data Summary
The following tables summarize available quantitative data, primarily from clinical studies, on the efficacy of this compound. Direct ex-vivo quantitative data is scarce in the literature.
Table 1: Efficacy of this compound for Cervical Dilation (Clinical Data)
| Study Parameter | This compound (1 mg vaginal) | Placebo | Reference |
| Mean Cervical Dilation (mm) | 10 mm | 7 mm | [2] |
| Patients Requiring No Further Dilation | 80% | 19% | [2] |
Table 2: Comparative Efficacy of this compound and Misoprostol for Cervical Priming (Clinical Data)
| Study Parameter | This compound (1 mg vaginal) | Misoprostol (400 µg vaginal) | Reference |
| Baseline Cervical Dilation | No significant difference | No significant difference | |
| Peak Force to Dilate to 10 mm | No significant difference | No significant difference | |
| Cumulative Force to Dilate to 10 mm | No significant difference | No significant difference |
Experimental Protocols
Protocol 1: Ex-Vivo Myometrial Contractility Assay using an Organ Bath
1. Tissue Preparation:
- Obtain fresh myometrial tissue biopsies from a consistent region of the uterus.
- Immediately place the tissue in cold, oxygenated physiological salt solution (PSS), e.g., Krebs-Henseleit buffer.
- Dissect the myometrium into longitudinal strips of approximately 2 mm x 10 mm.
2. Organ Bath Setup:
- Mount the tissue strips in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
- Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
- Apply a baseline tension of approximately 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, with regular washing, until spontaneous contractions are stable.
3. This compound Administration:
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in PSS.
- Once stable spontaneous contractions are established, add this compound to the organ bath in a cumulative or non-cumulative manner to construct a dose-response curve. A suggested starting concentration range is 1 nM to 10 µM.
- Record the contractile activity (frequency, amplitude, and duration of contractions) for a set period after each dose.
4. Data Analysis:
- Measure the changes in contractile parameters from baseline.
- Calculate the area under the curve (AUC) to quantify the total contractile activity.
- Plot the dose-response curve and determine the EC50 value for this compound.
Protocol 2: Ex-Vivo Cervical Ripening Model using Tissue Explants
1. Tissue Preparation:
- Obtain cervical tissue biopsies.
- Under sterile conditions, dissect the tissue into small explants of approximately 2-3 mm³.
2. Explant Culture:
- Place the explants on a support (e.g., a sterile grid or filter paper) in a petri dish containing culture medium (e.g., DMEM with fetal bovine serum and antibiotics).
- Incubate the explants at 37°C in a humidified atmosphere with 5% CO2.
3. This compound Treatment:
- After an initial stabilization period (e.g., 24 hours), replace the culture medium with fresh medium containing this compound at the desired concentration(s). A suggested concentration range to test is 10 nM to 100 µM.
- Include a vehicle control group.
- Incubate for a predetermined period (e.g., 24-48 hours).
4. Assessment of Cervical Ripening:
- Biomechanical Testing: Measure the tensile strength or stiffness of the tissue explants using a tensiometer. A decrease in tensile strength indicates softening.
- Biochemical Analysis:
- Collagen Content: Homogenize the tissue and measure the total collagen content using a hydroxyproline assay. A decrease in collagen content suggests degradation.
- Glycosaminoglycan (GAG) Content: Quantify the GAG content using a colorimetric assay (e.g., Blyscan assay). An increase in GAGs is associated with cervical ripening.
- Histological Analysis: Fix, section, and stain the tissue explants (e.g., with Masson's trichrome) to visualize changes in collagen fiber organization.
Visualizations
Caption: this compound signaling pathways in uterine and cervical tissue.
Caption: Workflow for ex-vivo myometrial contractility assay.
Caption: Workflow for ex-vivo cervical ripening assay.
References
Why does Gemeprost require storage at temperatures below -10°C
Welcome to the Technical Support Center for Gemeprost. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound and to troubleshoot potential issues related to its stability.
Frequently Asked Questions (FAQs)
Q1: Why is the recommended storage temperature for this compound below -10°C?
This compound, a synthetic analogue of prostaglandin E1, is a chemically sensitive molecule susceptible to degradation at elevated temperatures.[1] Storage at temperatures below -10°C is critical to minimize the rate of chemical decomposition and ensure the compound's stability, potency, and safety for experimental use. The low temperature slows down the kinetic energy of the molecules, thereby reducing the frequency of collisions that can lead to degradation reactions.
Q2: What happens if this compound is stored at a higher temperature (e.g., in a refrigerator at 2-8°C or at room temperature)?
Storing this compound at temperatures above the recommended -10°C will accelerate its degradation. Even at refrigerated temperatures of 2-8°C, the rate of degradation is significantly higher than in a frozen state. At room temperature, the degradation is even more rapid. This degradation leads to a decrease in the concentration of the active this compound molecule and an increase in the formation of degradation products. This can compromise the integrity of experimental results by reducing the effective concentration of the compound and introducing potentially confounding variables from the degradation products. For instance, a study on Prostaglandin E1, a closely related compound, demonstrated a significantly shorter shelf-life at 4°C and 25°C compared to frozen storage.
Q3: What are the primary degradation pathways for this compound at elevated temperatures?
As an analogue of Prostaglandin E1, this compound is prone to similar degradation pathways. The primary mechanism of degradation for prostaglandins of the E series at neutral or mildly acidic pH is dehydration, which converts the Prostaglandin E (PGE) structure into Prostaglandin A (PGA) and subsequently into Prostaglandin B (PGB). This process involves the elimination of a water molecule from the cyclopentanone ring. Additionally, hydrolysis of the methyl ester group on the alpha chain can occur, yielding the corresponding carboxylic acid.
Q4: How can I detect if my this compound sample has degraded?
Degradation of this compound can be detected analytically using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2] Such a method is designed to separate the intact this compound from its various degradation products. By comparing the chromatogram of a potentially degraded sample to that of a reference standard stored under optimal conditions, one can quantify the remaining percentage of this compound and identify the presence of degradation product peaks.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound due to improper storage. | 1. Verify the storage temperature of your this compound stock. 2. If stored above -10°C, discard the current stock and obtain a new vial stored under the correct conditions. 3. For critical experiments, consider qualifying the potency of a new lot of this compound against a known standard. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | 1. Compare the retention times of the unexpected peaks with those of known prostaglandin degradation products (e.g., PGA or PGB analogues) if standards are available. 2. Perform a forced degradation study on a small amount of this compound to intentionally generate degradation products and confirm their retention times. |
| Precipitate observed in the reconstituted solution. | The solubility of this compound or its degradation products may be affected by temperature and solvent. | 1. Ensure the solvent is appropriate for this compound and the intended concentration. 2. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 3. If the precipitate persists, it may indicate significant degradation, and the solution should be discarded. |
Quantitative Data on Prostaglandin Stability
| Compound | Storage Temperature (°C) | Solvent/Formulation | Observed Shelf-Life (t₉₀ - time to 90% potency) |
| Prostaglandin E1 | 4 | Aqueous Solution | Approximately 106.5 days |
| Prostaglandin E1 | 25 | Aqueous Solution | Approximately 9.8 days |
This data is illustrative and based on studies of Prostaglandin E1. The actual stability of this compound may vary.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general procedure for a stability-indicating HPLC method to quantify this compound and its degradation products.
1. Objective: To determine the concentration of intact this compound in a sample and to detect the presence of degradation products.
2. Materials:
-
This compound reference standard
-
This compound sample to be tested
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or other suitable buffer components
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent at a known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the this compound sample to be tested to a concentration within the range of the calibration curve using the mobile phase.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the test sample by interpolating its peak area on the calibration curve.
-
Calculate the percentage of remaining this compound relative to the initial expected concentration.
-
Examine the chromatogram for the presence of any additional peaks, which would indicate degradation products.
-
Visualizations
Caption: Simplified potential degradation pathways of this compound at elevated temperatures.
Caption: Workflow for assessing this compound stability using HPLC.
References
Validation & Comparative
A Comparative Analysis of Gemeprost and Misoprostol on Uterine Contractility for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, clinical efficacy, and experimental data of two critical prostaglandin E1 analogs used in obstetrics and gynecology.
This report provides a comprehensive comparative analysis of Gemeprost and Misoprostol, two synthetic prostaglandin E1 (PGE1) analogs pivotal in the induction of uterine contractility for cervical ripening and the termination of pregnancy. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, a summary of key experimental data from clinical trials, and an overview of the methodologies employed in these studies.
At a Glance: this compound vs. Misoprostol
| Feature | This compound | Misoprostol |
| Primary Mechanism | Agonist at Prostaglandin EP1 and EP3 receptors. | Agonist at Prostaglandin EP2, EP3, and EP4 receptors. |
| Administration Route | Primarily vaginal pessaries. | Oral, vaginal, and sublingual tablets. |
| Primary Clinical Use | Cervical dilation and termination of pregnancy. | Prevention of NSAID-induced gastric ulcers, cervical ripening, induction of labor, and termination of pregnancy. |
| Storage | Requires refrigeration. | Stable at room temperature. |
Mechanism of Action: A Tale of Two Pathways
Both this compound and Misoprostol are synthetic analogs of Prostaglandin E1 and exert their effects by binding to specific G-protein coupled prostaglandin E (EP) receptors on the surface of myometrial cells. However, their affinity for different EP receptor subtypes leads to distinct and overlapping signaling cascades, ultimately resulting in increased intracellular calcium concentrations and uterine muscle contraction.
This compound's Primary Signaling Pathway:
This compound primarily targets the EP1 and EP3 receptors. The binding of this compound to these receptors, which are coupled to the Gq protein, initiates a signaling cascade that activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium leads to the activation of calmodulin and myosin light chain kinase, culminating in smooth muscle contraction.
Misoprostol's Diverse Signaling Pathways:
Misoprostol exhibits a broader receptor binding profile, interacting with EP2, EP3, and EP4 receptors. While its binding to the EP3 receptor activates the same Gq-PLC-IP3-Ca²⁺ pathway as this compound, its interaction with EP2 and EP4 receptors triggers a different signaling cascade. The EP2 and EP4 receptors are coupled to the Gs protein. Upon Misoprostol binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets. While the cAMP-PKA pathway is often associated with smooth muscle relaxation, in the context of the uterus, its role is more complex and can contribute to the overall contractile effect, potentially by sensitizing the contractile apparatus to calcium.
Experimental Protocols: A Summary of Methodologies
The clinical efficacy of this compound and Misoprostol in inducing uterine contractility has been evaluated in numerous randomized controlled trials. The following summarizes the typical experimental designs employed in these studies.
1. Second Trimester Pregnancy Termination:
-
Objective: To compare the effectiveness and side effects of this compound and Misoprostol for the termination of second-trimester pregnancies.
-
Study Design: Prospective, randomized controlled trials.
-
Participant Profile: Women with pregnancies between 12 and 24 weeks of gestation seeking termination.
-
Intervention:
-
This compound Group: 1 mg this compound administered as a vaginal pessary every 3 to 6 hours for a maximum of 5 doses.
-
Misoprostol Group: 200-800 µg of Misoprostol administered vaginally or orally every 3 to 12 hours. Some protocols include a combination of vaginal and oral administration. In some studies, patients are pre-treated with mifepristone 36-48 hours prior to prostaglandin administration.
-
-
Primary Outcome Measures:
-
Induction-abortion interval: Time from the first administration of the prostaglandin to the expulsion of the fetus.
-
Success rate: Percentage of patients aborting within a specified timeframe (e.g., 24 or 48 hours).
-
-
Secondary Outcome Measures:
-
Incidence of side effects (e.g., nausea, vomiting, diarrhea, fever, pain).
-
Need for surgical evacuation of the uterus.
-
2. Cervical Priming in First Trimester Abortion:
-
Objective: To compare the efficacy of this compound and Misoprostol for cervical ripening prior to surgical abortion in the first trimester.
-
Study Design: Randomized controlled trials.
-
Participant Profile: Women undergoing first-trimester surgical termination of pregnancy.
-
Intervention:
-
This compound Group: 1 mg this compound administered as a vaginal suppository 3 hours before the procedure.
-
Misoprostol Group: 400 µg of Misoprostol administered vaginally or orally 3-4 hours before the procedure.
-
-
Primary Outcome Measures:
-
Baseline cervical dilation: The diameter of the cervical canal before surgical intervention, often measured using Hegar dilators.
-
Force required for further dilation: The force needed to dilate the cervix to a specific diameter, sometimes measured with a cervical tonometer.
-
-
Secondary Outcome Measures:
-
Incidence of side effects.
-
Ease of the surgical procedure as rated by the surgeon.
-
3. In Vitro Studies on Myometrial Strips:
-
Objective: To directly compare the contractile effects of this compound and Misoprostol on uterine muscle tissue.
-
Methodology:
-
Myometrial biopsies are obtained from women undergoing cesarean section.
-
The tissue is dissected into small strips and mounted in an organ bath containing a physiological salt solution.
-
The strips are subjected to a range of concentrations of this compound and Misoprostol.
-
The resulting contractions are recorded using a force transducer.
-
-
Outcome Measures:
-
Frequency of contractions: Number of contractions per unit of time.
-
Amplitude of contractions: The force of each contraction.
-
Motility Index: A composite measure of contractility, often calculated as the product of frequency and amplitude.
-
Data Presentation: A Comparative Overview of Clinical Outcomes
The following tables summarize quantitative data from various clinical trials comparing the efficacy and side effects of this compound and Misoprostol.
Table 1: Efficacy in Second Trimester Pregnancy Termination
| Study Outcome | This compound (1 mg vaginal) | Misoprostol (various regimens) |
| Success Rate (Abortion within 24h) | 58.6% - 94%[1][2] | 80% - 96%[1][2] |
| Median Induction-Abortion Interval | 6.6 - 19.5 hours[1] | 6.1 - 14.1 hours |
| Success Rate in Primigravidas | 55.3% | 83.3% |
Table 2: Efficacy in First Trimester Cervical Priming
| Study Outcome | This compound (1 mg vaginal) | Misoprostol (400 µg oral/vaginal) |
| Mean Baseline Cervical Dilation | No significant difference | No significant difference |
| Force to Dilate to 10mm | No significant difference | No significant difference |
| Mean Cervical Dilation (mm) | 7.0 | 8.1 |
Table 3: Comparative Side Effect Profiles
| Side Effect | This compound | Misoprostol |
| Diarrhea | More common | Less common |
| Fever | Less common | More common |
| Nausea, Vomiting, Abdominal Pain | Significantly more frequent in some studies | Significantly less frequent in some studies |
| Severe Pain | Higher frequency in some studies | Lower frequency in some studies |
Conclusion
Both this compound and Misoprostol are effective inducers of uterine contractility, with extensive applications in clinical practice. Misoprostol appears to have a broader receptor profile, which may contribute to its varied clinical effects. Clinical trial data suggests that Misoprostol may be more effective in some scenarios, such as second-trimester pregnancy termination, and is often associated with a more favorable side effect profile, particularly with regard to gastrointestinal issues. Furthermore, the stability of Misoprostol at room temperature offers a significant logistical advantage over this compound, which requires refrigeration.
For researchers and drug development professionals, the nuanced differences in receptor affinity and signaling pathways between these two prostaglandin E1 analogs present opportunities for the development of more targeted and effective uterotonic agents with improved side effect profiles. Further in-vitro studies are warranted to fully elucidate the downstream effects of activating specific combinations of EP receptors in myometrial tissue.
References
- 1. Vaginal misoprostol compared with vaginal this compound in termination of second trimester pregnancy. A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomised study of misoprostol and this compound in combination with mifepristone for induction of abortion in the second trimester of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the efficacy of Gemeprost versus Dinoprostone for cervical ripening
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive review of clinical data reveals key differences in the efficacy and application of Gemeprost and Dinoprostone, two prostaglandin analogues used for cervical ripening. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data, to inform clinical research and development.
This compound, a prostaglandin E1 analogue, and Dinoprostone, a prostaglandin E2, are both effective in preparing the cervix for various obstetric and gynecological procedures. However, their efficacy profiles, particularly in second-trimester pregnancy termination and prior to hysteroscopy, show notable distinctions.
Mechanism of Action
Both this compound and Dinoprostone mediate their effects through binding to prostaglandin E receptors on cervical and uterine smooth muscle cells. This interaction initiates a signaling cascade that leads to the breakdown of collagen, an increase in glycosaminoglycans, and subsequent cervical softening and dilation. Concurrently, they stimulate uterine contractions.
Caption: Signaling pathway of prostaglandin analogues for cervical ripening.
Efficacy in Second-Trimester Pregnancy Termination
Clinical trial data indicates that this compound may have a higher success rate and a shorter induction-to-abortion interval compared to Dinoprostone in second-trimester pregnancy terminations.
| Outcome Measure | This compound | Dinoprostone | Reference |
| Success Rate (within 48 hours) | 95% | 75% | [1] |
| Median Induction-to-Abortion Time | 22 hours 0 minutes | 24 hours 5 minutes | [1] |
| Abortion within 24 hours | 75% | 19% | [2] |
| Abortion within 36 hours | 89% | 44% | [2] |
| Mean Induction Time | 19.5 hours | 38.8 hours | [2] |
| Need for Additional Systemic Sulprost | 21% | 50% |
Efficacy Prior to Hysteroscopy
For cervical ripening prior to hysteroscopy, data directly comparing this compound and Dinoprostone is limited. However, a study comparing Dinoprostone to a placebo and Misoprostol provides valuable insights into its efficacy.
| Outcome Measure | Dinoprostone | Placebo | Reference |
| Mean Cervical Width (mm) | 5.83 ± 0.64 | 4.23 ± 0.43 | |
| Patients Requiring Cervical Dilatation | 9 out of 30 | 23 out of 30 |
Experimental Protocols
Second-Trimester Pregnancy Termination: this compound vs. Dinoprostone
A prospective randomized study was conducted on 40 women undergoing second-trimester legal abortion.
-
Patient Population: Women admitted for legal abortion in the second trimester of pregnancy.
-
Intervention:
-
This compound Group (n=20): Intravaginal administration of this compound pessaries.
-
Dinoprostone Group (n=20): Intracervical application of Dinoprostone gel.
-
-
Pre-treatment: All patients received a 3 mm Lamicel tent intracervically for approximately four hours.
-
Primary Outcome Measures:
-
Success rate of abortion within 48 hours.
-
Time to abortion, calculated from the insertion of the Lamicel tent.
-
-
Secondary Outcome Measures:
-
Consumption of analgesics.
-
Infection rate.
-
Side effects.
-
Caption: Comparative workflow for second-trimester abortion protocols.
Cervical Ripening Prior to Diagnostic Hysteroscopy: Dinoprostone vs. Placebo
A placebo-controlled, double-blind, randomized trial was conducted on 90 women of reproductive age scheduled for diagnostic hysteroscopy.
-
Patient Population: Nulliparous women of reproductive age eligible for diagnostic hysteroscopy.
-
Intervention:
-
Dinoprostone Group (n=30): 10 mg of Dinoprostone administered vaginally.
-
Misoprostol Group (n=30): 400 μg of Misoprostol administered vaginally (for context, not a direct comparator in this guide).
-
Placebo Group (n=30): No cervical priming agent.
-
-
Primary Outcome Measure:
-
Number of women requiring cervical dilatation.
-
-
Secondary Outcome Measures:
-
Cervical width before surgery.
-
Duration of dilatation time.
-
Ease of dilatation.
-
Complications during the surgical procedure.
-
Side effects of the drugs.
-
References
- 1. An open prospective randomized study of dinoproston and this compound in second trimester legal abortions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of dinoprostone gel and this compound suppositories for induction of abortion in the second and third trimester] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Prostaglandin Assays: A Comparative Guide to Gemeprost Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of prostaglandin analogues is paramount. This guide provides a comparative analysis of the potential cross-reactivity of Gemeprost, a synthetic prostaglandin E1 (PGE1) analogue, in immunoassays designed for other prostaglandins. Due to a lack of direct experimental data for this compound in commercially available assay kits, this guide presents cross-reactivity data for closely related prostaglandin analogues to infer potential interactions. A detailed, representative experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) is also provided, alongside diagrams of the prostaglandin E1 signaling pathway and a typical immunoassay workflow.
Understanding Cross-Reactivity in Prostaglandin Immunoassays
Immunoassays, such as ELISA and radioimmunoassay (RIA), are common methods for quantifying prostaglandins in biological samples. These assays rely on the specific binding of an antibody to its target antigen. However, due to structural similarities between different prostaglandin analogues, an antibody intended for one prostaglandin may also bind to another, a phenomenon known as cross-reactivity. This can lead to inaccurate measurements and misinterpretation of results.[1][2]
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of various prostaglandin analogues in commercially available ELISA kits for Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2). This data is essential for researchers to anticipate potential interferences when measuring prostaglandins in the presence of other analogues.
Table 1: Cross-Reactivity in a Prostaglandin E1 (PGE1) ELISA Kit
| Compound | Cross-Reactivity (%) |
| Prostaglandin E1 | 100 |
| Prostaglandin E2 | 18.7 |
| 8-iso Prostaglandin E2 | 2.5 |
| Sulprostone | 1.25 |
| 6-keto Prostaglandin F1α | 1 |
| 8-iso Prostaglandin F2α | 0.25 |
| Prostaglandin A2 | <0.01 |
| Prostaglandin A3 | <0.01 |
| Prostaglandin B1 | <0.01 |
| Prostaglandin B2 | <0.01 |
| Prostaglandin D2 | <0.01 |
| 11-deoxy Prostaglandin E2 | <0.01 |
| Data sourced from a representative Prostaglandin E2 Monoclonal ELISA Kit. |
Table 2: Cross-Reactivity in a Prostaglandin E2 (PGE2) ELISA Kit
| Compound | Cross-Reactivity (%) |
| Prostaglandin E2 | 100 |
| Prostaglandin E3 | 43 |
| Prostaglandin E1 | 18.7 |
| 8-iso Prostaglandin E2 | 2.5 |
| Sulprostone | 1.3 |
| 6-keto Prostaglandin F1α | 1.0 |
| 8-iso Prostaglandin F2α | 0.25 |
| Prostaglandin A2 | 0.04 |
| 13,14-dihydro-15-keto Prostaglandin E2 | <0.01 |
| Arachidonic acid | <0.01 |
| Misoprostol | <0.01 |
| Misoprostol (free acid) | <0.01 |
| Prostaglandin D2 | <0.01 |
| Prostaglandin F1α | <0.01 |
| Prostaglandin F2α | <0.01 |
| Data from a representative Prostaglandin E2 Express ELISA Kit. |
Inference for this compound: Given that this compound is a PGE1 analogue, it is highly probable that it would exhibit significant cross-reactivity in assays designed for PGE1. The degree of cross-reactivity would depend on the specific antibody used in the assay and the structural differences between this compound and PGE1, primarily the presence of two methyl groups at the C16 position and a trans double bond at the Δ² position in this compound. In PGE2 assays, where PGE1 already shows notable cross-reactivity (e.g., 18.7%), it is also plausible that this compound would cross-react, though likely to a different extent. Researchers planning to measure other prostaglandins in samples potentially containing this compound should validate their assays for such interference.
Signaling Pathway of Prostaglandin E1 Analogues
This compound, as a PGE1 analogue, is expected to exert its biological effects by binding to and activating prostaglandin E (EP) receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors that trigger distinct downstream signaling cascades. The activation of these receptors mediates a wide range of physiological effects, including smooth muscle contraction and relaxation, inflammation, and pain.
Caption: Prostaglandin E1 signaling pathways via EP receptors.
Experimental Protocols
Representative Competitive ELISA Protocol for Prostaglandin Quantification
This protocol provides a general workflow for a competitive ELISA. Specific details such as incubation times, temperatures, and reagent concentrations should be optimized and validated for the specific assay and sample type being used.
1. Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the manufacturer's instructions.
-
Create a serial dilution of the prostaglandin standard to generate a standard curve. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Samples may require purification or dilution to remove interfering substances and to fall within the assay's dynamic range.
2. Assay Procedure:
-
Add a fixed amount of prostaglandin-specific antibody to each well of a microplate pre-coated with a secondary antibody (e.g., anti-mouse IgG).
-
Add standards and samples to the appropriate wells.
-
Add a known amount of enzyme-conjugated prostaglandin (e.g., prostaglandin-HRP) to each well. This will compete with the prostaglandin in the sample/standard for binding to the primary antibody.
-
Incubate the plate to allow for competitive binding to occur.
-
Wash the plate multiple times to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to each well. The enzyme on the bound conjugated prostaglandin will convert the substrate into a colored product.
-
Stop the enzyme-substrate reaction by adding a stop solution.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. The absorbance will be inversely proportional to the concentration of the prostaglandin.
-
Determine the concentration of the prostaglandin in the samples by interpolating their absorbance values from the standard curve.
Caption: A typical workflow for a competitive ELISA.
Conclusion
While direct experimental data on the cross-reactivity of this compound in common prostaglandin immunoassays is limited, its structural similarity to PGE1 strongly suggests a high potential for interference in PGE1-specific assays. Researchers should exercise caution when measuring other prostaglandins in biological samples where this compound may be present. It is crucial to perform thorough assay validation, including specificity testing with this compound, to ensure accurate and reliable results. The provided experimental protocol and signaling pathway information serve as a foundational resource for scientists working with prostaglandin analogues.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaginally administered 16,16-dimethyl-PGE1-methyl ester (this compound) to induce termination of pregnancy after the first trimester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of Gemeprost Administration Regimens for Cervical Ripening and Pregnancy Termination
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Efficacy, Safety, and Protocols
Gemeprost, a prostaglandin E1 analogue, is a widely utilized agent for cervical ripening prior to surgical procedures and for the induction of medical abortion.[1][2][3] Its efficacy is closely linked to the chosen administration regimen, with different dosages and timings yielding varied clinical outcomes and side effect profiles. This guide provides a comprehensive head-to-head comparison of different this compound administration regimens based on available clinical data, offering valuable insights for researchers and drug development professionals.
Efficacy in Second-Trimester Pregnancy Termination: 3-hourly vs. 6-hourly Vaginal Administration
Clinical trials have investigated the optimal interval for vaginal administration of 1 mg this compound pessaries for second-trimester pregnancy termination. A key consideration is balancing the induction-to-abortion interval with the total dose administered and the incidence of side effects.
Two notable regimens have been compared: the administration of 1 mg this compound every 3 hours versus every 6 hours.[4][5]
| Outcome Measure | 3-hourly Regimen (1 mg) | 6-hourly Regimen (1 mg) | Key Findings |
| Median Induction-to-Abortion Interval | 15.0 - 15.9 hours | 15.0 - 16.9 hours | No significant difference was observed in the time to abortion between the two regimens. |
| Cumulative Abortion Rate at 24 hours | 88% - 98% | 82% - 91.8% | The cumulative abortion rates at 24 hours were found to be similar between the two groups. |
| Total Dose of this compound Required | Median of 5 pessaries | Median of 3 pessaries | The 6-hourly regimen required a significantly lower total dose of this compound to induce abortion. |
| Need for Analgesia | Higher requirement | Lower requirement | Patients in the 6-hourly group required less analgesia. |
| Placental Retention | 40% | 20% | The 3-hourly regimen was associated with a significantly higher rate of placental retention. |
| Need for Intravenous Oxytocin | 4% | 16% | A significantly higher percentage of patients in the 6-hourly group required intravenous oxytocin. |
Comparison with Misoprostol for Cervical Priming and Second-Trimester Abortion
This compound has also been compared to Misoprostol, another prostaglandin analogue, for both cervical priming before first-trimester abortion and for inducing second-trimester abortion.
Cervical Priming in the First Trimester:
| Outcome Measure | This compound (1 mg vaginal) | Misoprostol (400 µg oral/vaginal) | Key Findings |
| Median Cervical Dilation | 7.0 mm | 8.0 mm (oral) | Oral Misoprostol resulted in significantly greater cervical dilation compared to vaginal this compound. |
| Ease of Surgical Procedure | Surgeons rated further dilation as "easier than normal" in 59.4% of cases. | Surgeons rated further dilation as "easier than normal" in 87.5% of cases (oral). | The surgical procedure was reported to be significantly easier after oral Misoprostol priming. |
| Preoperative Side Effects | Significantly more frequent | Significantly less frequent (oral) | Oral Misoprostol was associated with fewer preoperative side effects. |
Second-Trimester Pregnancy Termination:
A study comparing intravaginal Misoprostol (200 µg and 400 µg every 4 hours) with intravaginal this compound (1 mg every 4 hours) found that the 400 µg Misoprostol regimen had the highest success rate for abortion within 48 hours (92.5%) compared to this compound (74.4%). However, the 400 µg Misoprostol group also had the highest incidence of fever. The 200 µg Misoprostol regimen showed similar effectiveness to this compound but with a lower incidence of diarrhea.
Experimental Protocols
Second-Trimester Abortion with Vaginal this compound (3-hourly vs. 6-hourly):
-
Study Design: Open-label, randomized controlled trials.
-
Participants: Women between 12 and 18 weeks of gestation seeking termination of pregnancy.
-
Intervention:
-
Group 1 (3-hourly): 1 mg this compound pessary inserted into the posterior vaginal fornix every 3 hours, up to a maximum of 5 doses.
-
Group 2 (6-hourly): 1 mg this compound pessary inserted into the posterior vaginal fornix every 6 hours, up to a maximum of 4 doses.
-
-
Primary Outcome Measures: Induction-to-abortion interval, cumulative abortion rate at 24 and 48 hours.
-
Secondary Outcome Measures: Total dose of this compound used, incidence of side effects (diarrhea, vomiting), need for analgesia, and complications such as placental retention.
Signaling Pathways and Mechanism of Action
This compound, as a prostaglandin E1 analog, exerts its effects by binding to and activating prostaglandin E receptors on uterine smooth muscle cells. This activation initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, ultimately causing myometrial contractions. Concurrently, this compound promotes cervical ripening by inducing changes in the extracellular matrix of the cervix, including the breakdown of collagen and an increase in glycosaminoglycans. This dual action of uterine stimulation and cervical softening makes it an effective agent for both cervical preparation and pregnancy termination.
Adverse Effects
The administration of this compound is associated with a range of side effects, primarily related to its action on smooth muscle. Common adverse effects include:
-
Gastrointestinal: Nausea, vomiting, and diarrhea.
-
Uterine: Uterine cramping and pain.
-
Systemic: Fever, chills, and headache.
Less common but more severe side effects can include uterine rupture, significant vaginal bleeding, and cardiovascular events such as hypotension. The incidence and severity of these side effects can be influenced by the administration regimen. For instance, studies comparing 3-hourly and 6-hourly regimens did not find significant differences in the rates of diarrhea and vomiting.
Conclusion for the Research Professional
The selection of a this compound administration regimen requires careful consideration of the clinical objective, balancing efficacy with the potential for adverse effects and patient comfort. The available evidence suggests that for second-trimester abortion, a 6-hourly vaginal regimen of 1 mg this compound may be as effective as a 3-hourly regimen, with the benefit of a lower total drug dose and reduced need for analgesia. When compared to Misoprostol for cervical priming, oral Misoprostol appears to offer superior efficacy and a better side-effect profile. These findings provide a crucial evidence base for refining clinical protocols and guiding future research in the development of prostaglandin-based therapies. Further well-designed, large-scale clinical trials are warranted to definitively establish the optimal administration strategies for this compound in various clinical settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mims.com [mims.com]
- 3. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. An open study comparing two regimens of this compound for the termination of pregnancy in the second trimester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized trial of 2 regimens for the administration of vaginal prostaglandins (this compound) for the induction of midtrimester abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Gemeprost: A Comparative Analysis for Cervical Ripening and Uterine Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the preclinical efficacy of Gemeprost, a prostaglandin E1 analogue, in comparison to other alternatives such as Misoprostol and Dinoprostone. The focus is on experimental data from preclinical studies to objectively evaluate its performance in cervical ripening and induction of uterine contractions.
Executive Summary
This compound is a synthetic prostaglandin E1 (PGE1) analogue used in obstetrics and gynecology for cervical dilation and the termination of pregnancy.[1][2][3] Preclinical evidence, although limited in publicly available literature, suggests its efficacy in promoting cervical ripening and stimulating myometrial contractions. This guide synthesizes the available preclinical data, details the experimental methodologies employed, and visualizes the key physiological pathways involved. Comparisons are drawn with Misoprostol (a PGE1 analogue) and Dinoprostone (a PGE2 analogue) to provide a comprehensive overview for research and development professionals.
Mechanism of Action
This compound, as a prostaglandin E1 analogue, functions by binding to prostaglandin E receptors on the smooth muscle cells of the uterus and cervix. This interaction initiates a cascade of biochemical events leading to cervical ripening and uterine contractions. The primary mechanism involves the stimulation of uterine contractions and the softening and dilation of the cervix.[4] This process is mediated through the activation of collagenase in the cervix, leading to the breakdown of collagen fibers and subsequent cervical ripening.[4] this compound also sensitizes the myometrium to oxytocin, enhancing uterine contractility.
Comparative Preclinical Efficacy
While extensive preclinical comparative studies for this compound are not widely available in the public domain, data from various animal models for related prostaglandins provide insights into their relative efficacy.
Cervical Ripening
Preclinical studies in animal models are crucial for evaluating the efficacy of cervical ripening agents. One such study in pregnant mares evaluated the use of Prostaglandin E2 (Dinoprostone) for cervical ripening.
Table 1: Preclinical Efficacy of Prostaglandin E2 in Pregnant Mares for Cervical Ripening
| Treatment Group | Number of Animals (n) | Mean Cervical Dilation (cm) Post-treatment (± SD) | Mean Change in Cervical Dilation (cm) (± SD) |
| Prostaglandin E2 (2.0-2.5 mg, intracervically) | 7 | 3.9 ± 1.7 | 3.4 ± 1.9 |
| Saline Control (0.5 mL, intracervically) | 4 | 1.9 ± 1.9 | 1.5 ± 2.1 |
Data from a study on light-breed pregnant mares. Dilation was measured 6 hours after treatment.
Uterine Contractility
The contractile response of the uterus to prostaglandins has been investigated in various animal models. A study utilizing an extracorporeal perfusion model of non-pregnant swine uteri provides comparative data on the effects of different prostaglandins on intrauterine pressure.
Table 2: Preclinical Comparison of Prostaglandin-Induced Uterine Contractility in Swine
| Prostaglandin | Route of Administration | Dose Range | Effect on Intrauterine Pressure (IUP) |
| Prostaglandin E1 (PGE1) | Intra-arterial | 0.01 - 10 µ g/min | Dose-dependent increase, followed by a plateau and then a decrease at higher concentrations. |
| Prostaglandin E2 (PGE2) | Intra-arterial | 0.01 - 10 µ g/min | Dose-dependent increase, with a plateau in the middle-concentration range and a decrease with further stimulation. |
| Prostaglandin F2α (PGF2α) | Intra-arterial | 0.01 - 10 µ g/min | Dose-dependent increase, reaching a plateau at higher concentrations. |
Data from a study on extracorporeally perfused non-pregnant swine uteri.
Experimental Protocols
Cervical Ripening Assessment in Pregnant Mares
-
Animal Model: Eleven light-breed pregnant mares at 335 to 347 days of gestation.
-
Treatment Administration: Mares were randomly assigned to receive either 2.0 to 2.5 mg of Prostaglandin E2 gel deposited intracervically (n=7) or 0.5 mL of sterile saline intracervically (n=4).
-
Efficacy Evaluation: Cervical softness and dilation were examined vaginally before and 6 hours after treatment administration. The mean change in cervical dilation was the primary outcome measure.
-
Induction of Parturition: Following the 6-hour treatment period, parturition was induced with intravenous oxytocin (15 U every 15 minutes) until the chorioallantois ruptured.
Uterine Contractility Assessment in Non-Pregnant Swine
-
Experimental Model: Extracorporeal perfusion of swine uteri, allowing for the maintenance of the organ in a functional state.
-
Drug Administration: Prostaglandins (PGE1, PGE2, PGF2α) and oxytocin were administered in increasing doses.
-
Outcome Measurement: An intrauterine double-chip microcatheter was used to assess uterine contractility and peristalsis by measuring changes in intrauterine pressure (IUP) in the isthmus and corpus uteri.
Signaling Pathways and Experimental Workflows
The physiological effects of this compound and other prostaglandins are mediated through specific G-protein coupled receptors. The activation of these receptors triggers intracellular signaling cascades that ultimately lead to the desired physiological response.
Caption: Signaling pathway of this compound leading to cervical ripening and uterine contraction.
Caption: General experimental workflow for preclinical evaluation of cervical ripening agents.
References
- 1. Uterine contractility in response to different prostaglandins: results from extracorporeally perfused non-pregnant swine uteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and vaginal misoprostol in first trimester mifepristone-induced abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for first trimester missed abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Use of a new vaginal suppository: prostaglandin E1 analog this compound for cervix maturation prior to abortion in the 1st trimester] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bioassays for Gemeprost Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassays for measuring the activity of Gemeprost, a synthetic prostaglandin E1 analogue. The information presented here is intended to assist researchers and drug development professionals in selecting the most appropriate assay for their specific needs, with a focus on in vitro methods as alternatives to animal testing.
This compound's primary mechanism of action involves the activation of prostaglandin E (EP) receptors, leading to uterine contractions and cervical ripening.[1] Therefore, bioassays for this compound activity are designed to quantify its interaction with these receptors and the subsequent downstream cellular responses.
Comparison of Bioassay Methods
A variety of bioassays can be employed to measure this compound activity, each with its own set of advantages and disadvantages. The choice of assay will depend on the specific requirements of the study, such as the desired throughput, sensitivity, and the biological relevance of the endpoint.
| Assay Type | Principle | Endpoint Measured | Typical Throughput | Relative Cost | Key Advantages | Key Disadvantages |
| Cell-Based cAMP Assay | Measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) following EP receptor activation (Gs or Gi coupled). | cAMP levels (e.g., via HTRF, AlphaLISA, or ELISA). | High | Medium | High sensitivity and specificity; amenable to high-throughput screening. | Requires specific cell lines expressing the target receptor; indirect measure of functional response. |
| Cell-Based Calcium Flux Assay | Measures the transient increase in intracellular calcium concentration following EP receptor activation (Gq coupled). | Fluorescence intensity of a calcium-sensitive dye. | High | Medium | Real-time kinetic data; suitable for high-throughput screening. | Primarily applicable to Gq-coupled receptors (e.g., EP1); can be susceptible to off-target effects. |
| Reporter Gene Assay | Measures the transcriptional activation of a reporter gene (e.g., luciferase) linked to a response element downstream of the signaling pathway. | Luminescence or colorimetric signal. | Medium to High | Medium to High | High sensitivity and a robust signal-to-noise ratio; integrates the signaling cascade. | Slower response time compared to second messenger assays; requires genetic modification of cells. |
| Competitive Radioligand Binding Assay | Measures the ability of this compound to displace a radiolabeled ligand from the EP receptor. | Radioactivity. | Medium | High | Provides direct information on receptor affinity (Ki); highly sensitive. | Requires handling of radioactive materials; does not provide information on functional activity (agonist vs. antagonist). |
| Isolated Tissue Contractility Assay | Measures the contractile response of isolated uterine smooth muscle tissue to this compound. | Isometric force of muscle contraction. | Low | High | High physiological relevance (measures a direct functional outcome). | Low throughput; high variability between tissue samples; requires fresh tissue. |
Signaling Pathway of this compound
This compound, as a prostaglandin E1 analogue, primarily exerts its effects by binding to and activating specific prostaglandin E receptors (EP receptors). These are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades. This compound is known to interact with EP1, EP2, and EP3 receptors.[1]
Caption: this compound signaling pathway via EP1, EP2, and EP3 receptors.
Experimental Protocols
Cell-Based cAMP Assay
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay for measuring cAMP levels in response to this compound.
Materials:
-
HEK293 cells stably expressing the human EP2 or EP4 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
This compound standard and test samples.
-
Forskolin (an adenylyl cyclase activator, for EP3 assays).
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
White, low-volume 384-well microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture: Culture the EP receptor-expressing cells according to standard protocols.
-
Cell Seeding: Harvest and seed the cells into 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound standard and test samples in assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the cells and incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Signal Measurement: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and plot a dose-response curve to determine the EC50 value.
Caption: Workflow for a cell-based cAMP assay.
Isolated Uterine Tissue Contractility Assay
This protocol describes an ex vivo assay to measure the contractile response of uterine tissue to this compound.
Materials:
-
Fresh human or animal uterine tissue.
-
Krebs-Henseleit buffer.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
-
This compound standard and test samples.
-
95% O2 / 5% CO2 gas mixture.
Procedure:
-
Tissue Preparation: Obtain fresh uterine tissue and dissect longitudinal or circular smooth muscle strips (e.g., 10 mm long, 2 mm wide).
-
Mounting: Mount the tissue strips in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing, until a stable baseline tension is achieved.
-
Compound Addition: Add this compound in a cumulative concentration-response manner, allowing the response to stabilize at each concentration.
-
Data Recording: Record the isometric contractions using the force transducers and data acquisition system.
-
Data Analysis: Measure the amplitude and frequency of contractions. Plot the contractile response against the log concentration of this compound to determine the EC50 value.
Caption: Workflow for an isolated uterine tissue contractility assay.
Conclusion
The validation of a bioassay for this compound activity is crucial for ensuring the quality and consistency of this pharmaceutical product. This guide provides a comparative overview of various in vitro methods that can serve as reliable alternatives to traditional animal-based assays. The selection of the most suitable bioassay will depend on the specific research or quality control objectives. Cell-based assays offer high throughput and sensitivity, making them ideal for screening and potency testing, while isolated tissue assays provide a higher degree of physiological relevance for functional characterization. By carefully considering the principles, advantages, and limitations of each method, researchers can confidently select and validate a bioassay that meets their scientific and regulatory needs.
References
A Comparative Cost-Effectiveness Analysis of Gemeprost and Misoprostol in Clinical Research
An Objective Guide for Researchers and Drug Development Professionals
The selection of prostaglandin analogues in clinical and therapeutic settings, particularly for cervical ripening and the termination of pregnancy, is a critical decision influenced by efficacy, safety, and economic factors. Gemeprost and Misoprostol, both synthetic prostaglandin E1 (PGE1) analogues, are frequently utilized for these indications. This guide provides a detailed comparison of their cost-effectiveness, supported by experimental data, to inform research, clinical trial design, and drug development.
Mechanism of Action: Prostaglandin E1 Signaling
Both this compound and Misoprostol function by binding to and activating prostaglandin E (EP) receptors on smooth muscle cells, particularly in the uterus and cervix.[1] This interaction initiates a signaling cascade that increases intracellular calcium levels, leading to myometrial contractions.[1] Concurrently, it promotes the breakdown of collagen and the production of glycosaminoglycans in the cervix, resulting in cervical softening and dilation.[1] This dual action on uterine contraction and cervical ripening is fundamental to their clinical utility.
Comparative Efficacy
Clinical trials have demonstrated that while both drugs are effective, Misoprostol often exhibits superior or equivalent efficacy compared to this compound, particularly in second-trimester pregnancy terminations.
Table 1: Efficacy in Second-Trimester Pregnancy Termination
| Outcome Measure | Misoprostol | This compound | Study Population | Source |
| Abortion Rate (within 24h) | 84% (21/25) | 68% (17/25) | 50 women, 13-26 weeks gestation | [2] |
| Abortion Rate (within 24h) | 80.0% (56/70) | 58.6% (41/70) | 140 women, 14-20 weeks gestation | [3] |
| Median Induction-Abortion Interval | 14.1 hours | 19.5 hours | 140 women, 14-20 weeks gestation | |
| Abortion Rate (within 24h, with Mifepristone) | 94% | 96% | 100 women, 12-20 weeks gestation |
For first-trimester cervical priming prior to vacuum aspiration, oral Misoprostol was found to be more effective than vaginal this compound, achieving significantly greater cervical dilatation (8.0 mm vs. 7.0 mm).
Safety and Side Effect Profile
The incidence of side effects is a crucial component of cost-effectiveness, influencing the need for additional medications and clinical monitoring. Both drugs share a similar class of side effects, though frequencies can differ.
Table 2: Comparative Side Effect Profiles
| Side Effect | Misoprostol | This compound | Key Findings | Source |
| Diarrhea | 24.3% | 40.0% | Diarrhea was significantly more common in the this compound group. | |
| Diarrhea | 8.1% - 10.0% | 38.5% | This compound group had the highest incidence of diarrhea. | |
| Fever | 70.0% (400 µg dose) | 46.2% | Fever was more common in the high-dose Misoprostol group. | |
| Severe Pain (1st Trimester, with Mifepristone) | 60% | 72% | Frequency of severe pain was higher in the this compound group. | |
| Preoperative Side Effects (Overall) | Significantly less frequent | More frequent | Nausea, vomiting, and abdominal pain were less common with Misoprostol. |
Cost-Effectiveness Analysis
The most significant differentiator between the two drugs from a resource allocation perspective is cost. Studies consistently conclude that Misoprostol is the more cost-effective option due to lower direct drug costs and logistical advantages.
Table 3: Economic and Logistical Comparison
| Cost Factor | Misoprostol | This compound | Notes | Source |
| Mean Cost of Induction | RM 1.08 | RM 105 | A study in Malaysia found this compound to be nearly 100 times more expensive. | |
| Acquisition Cost | "Substantially less expensive", "much cheaper" | Higher | Consistently cited as the more expensive drug. | |
| Storage Requirements | Stable at room temperature | Requires refrigeration | Refrigeration adds logistical complexity and indirect costs. | |
| Overall Conclusion | More cost-effective | Less cost-effective | Cited as the drug of choice for its cost-benefit profile. |
The cost advantage of Misoprostol is not only in the acquisition price but also in the avoidance of cold-chain storage and transport, which is a critical consideration for resource-limited settings.
Experimental Protocols
The findings presented are derived from prospective, randomized clinical trials. The methodologies employed are crucial for interpreting the data. Below is a representative experimental workflow.
Representative Methodology (Second Trimester Termination)
-
Study Design: A prospective, randomized trial was conducted with women requesting second-trimester pregnancy termination (e.g., 14-20 weeks gestation).
-
Patient Allocation: Participants were randomly assigned to one of two groups.
-
Group A (Misoprostol): Received 400 micrograms of vaginal Misoprostol every 3 hours.
-
Group B (this compound): Received 1 mg of vaginal this compound every 3 hours.
-
-
Treatment Protocol: A maximum of five doses were administered in a 24-hour period.
-
Primary Outcome Measures:
-
Percentage of successful abortions within 24 hours.
-
Median induction-to-abortion interval.
-
-
Secondary Outcome Measures: Incidence of side effects (e.g., diarrhea, fever, vomiting), blood loss, and cost of the procedure.
Conclusion for Researchers
The available evidence strongly indicates that Misoprostol is a more cost-effective alternative to this compound for cervical ripening and pregnancy termination. Its comparable or superior efficacy, coupled with a significantly lower cost and the logistical advantage of room temperature stability, makes it a preferable agent in most clinical research and therapeutic settings. While side effect profiles vary slightly, with this compound linked to a higher incidence of diarrhea and severe pain in some studies, these differences do not outweigh the substantial economic benefits offered by Misoprostol. For future research, Misoprostol serves as a robust and economical comparator in the development of new uterotonic agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Comparative study of intravaginal misoprostol with this compound as an abortifacient in second trimester missed abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vaginal misoprostol compared with vaginal this compound in termination of second trimester pregnancy. A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin Analogues in Combination with Mifepristone for Medical Abortion
A head-to-head comparison of the synergistic effects of Mifepristone with Gemeprost versus Misoprostol reveals a nuanced landscape for researchers and drug development professionals. While both combinations demonstrate high efficacy in medical abortion, key differences in success rates at later gestations, side effect profiles, and practical considerations such as cost and storage emerge from clinical data.
This guide provides a comprehensive assessment of the available evidence, presenting quantitative data in structured tables, detailing experimental protocols from pivotal studies, and visualizing the underlying biological pathways and experimental workflows.
Efficacy and Clinical Outcomes: A Quantitative Comparison
The synergistic action of mifepristone, a progesterone receptor antagonist, with a prostaglandin analogue is the cornerstone of modern medical abortion.[1] Mifepristone blocks the action of progesterone, leading to the breakdown of the uterine lining, cervical softening, and increased uterine sensitivity to prostaglandins.[2][3] Subsequently, the administration of a prostaglandin analogue, such as this compound or misoprostol, induces uterine contractions to expel the products of conception.[1]
A randomized, double-blind controlled trial involving 999 women up to 63 days of gestation provides key comparative data. This study found that while both regimens are highly effective, the combination of mifepristone with vaginal misoprostol resulted in a significantly higher rate of complete abortion compared to mifepristone with vaginal this compound.[4] Specifically, the complete abortion rate for the misoprostol group was 98.7% versus 96.2% for the this compound group. The difference was more pronounced at gestations of 49 days or more, where misoprostol demonstrated fewer failures.
| Outcome Measure | Mifepristone + this compound | Mifepristone + Misoprostol | Reference |
| Complete Abortion Rate (up to 63 days gestation) | 96.2% (451/457) | 98.7% (436/453) | |
| Ongoing Pregnancy Rate | 1.8% (8/457) | 0.2% (1/453) | |
| Need for Surgical Intervention (Gestation ≥49 days) | Significantly increased with gestation | No significant increase with gestation |
In second-trimester terminations, studies have also compared the two prostaglandin analogues. A randomized trial of 100 women between 12 and 20 weeks of gestation found no significant difference in the median prostaglandin-abortion interval between the this compound and misoprostol groups (6.6 hours vs. 6.1 hours, respectively). The cumulative abortion rates at 24 hours were also similar (96% for this compound vs. 94% for misoprostol). Another study with 50 participants in their second trimester also concluded that misoprostol is as effective as this compound when combined with mifepristone, with no significant difference in induction-abortion intervals.
Side Effect Profiles: A Comparative Overview
The incidence of side effects is a critical consideration in the selection of a prostaglandin analogue. The available data suggests a broadly similar side effect profile for both this compound and misoprostol when used in combination with mifepristone, with some notable differences in specific symptoms.
| Side Effect | Mifepristone + this compound | Mifepristone + Misoprostol | Reference |
| Vomiting | 29.7% | 27.8% | |
| Diarrhea | 16.4% | 13.7% | |
| Severe Pain (First Trimester) | 72% | 60% |
One retrospective study of 833 patients found that while the severity of bleeding and gastrointestinal side effects was similar, the frequency of severe pain was significantly higher in the this compound group compared to the misoprostol group (72% vs. 60%). However, a large randomized controlled trial found no significant difference in the incidence of vomiting or diarrhea between the two groups.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, detailed experimental protocols from key comparative studies are outlined below.
Protocol 1: Medical Abortion up to 63 Days Gestation (Ashok et al.)
-
Study Design: A randomized, double-blind controlled trial.
-
Participants: 999 women with a gestational age of ≤63 days.
-
Procedure:
-
Day 1: Oral administration of 200 mg mifepristone.
-
Approximately 48 hours later: Vaginal administration of either 0.5 mg this compound (Group I, n=499) or 800 µg misoprostol (Group II, n=500).
-
-
Outcome Assessment:
-
Complete Abortion: Confirmed by clinical examination and/or ultrasound at a follow-up visit.
-
Side Effects: Recorded by patients in a diary.
-
Protocol 2: Second Trimester Abortion (12-20 weeks) (Dickson et al.)
-
Study Design: A randomized trial.
-
Participants: 100 women undergoing abortion between 12 and 20 weeks of gestation.
-
Procedure:
-
Day 1: Oral administration of 200 mg mifepristone.
-
36-48 hours later:
-
This compound Group: 1 mg this compound vaginal pessary every 6 hours for up to 18 hours.
-
Misoprostol Group: 800 µg misoprostol vaginally, followed by 400 µg misoprostol orally every 3 hours for up to 12 hours.
-
-
-
Outcome Assessment:
-
Success: Defined as abortion within 24 hours of the first prostaglandin administration.
-
Prostaglandin-Abortion Interval: Time from the first prostaglandin dose to the expulsion of the fetus.
-
Side Effects: Incidence of vomiting, diarrhea, and pain were recorded.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the flow of the clinical trials, the following diagrams are provided.
Caption: Signaling pathways of Mifepristone and Prostaglandin Analogues.
Caption: Workflow of a randomized controlled trial comparing this compound and Misoprostol.
Conclusion
The synergistic combination of mifepristone with either this compound or misoprostol provides a highly effective method for medical abortion. The current body of evidence suggests that misoprostol may be the preferred prostaglandin analogue, particularly in the first trimester and at later gestations within this period, due to a higher success rate and a potentially more favorable side effect profile concerning severe pain. Furthermore, practical advantages of misoprostol include its lower cost and stability at room temperature, which are significant considerations in various clinical settings. For second-trimester terminations, both prostaglandin analogues appear to have comparable efficacy.
Researchers and drug development professionals should consider these factors when designing new studies or formulating new therapeutic regimens. Future research could focus on optimizing dosing schedules and administration routes to further enhance efficacy and minimize adverse effects.
References
A Meta-Analysis of Clinical Trial Data on Gemeprost for Second-Trimester Pregnancy Termination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on the use of Gemeprost for second-trimester pregnancy termination. It objectively compares the performance of this compound with alternative methods and provides supporting experimental data to inform research and clinical practice.
Executive Summary
This compound, a prostaglandin E1 analogue, has been extensively studied for its efficacy and safety in second-trimester pregnancy termination. This analysis synthesizes data from multiple clinical trials to evaluate its effectiveness, often in comparison with other prostaglandins like misoprostol and in combination with mifepristone. The findings indicate that this compound is an effective agent for cervical ripening and inducing uterine contractions, leading to successful pregnancy termination in a significant majority of cases. Efficacy is often enhanced when used in conjunction with mifepristone. Regimen variations, particularly the interval between doses, have been explored to optimize outcomes and minimize side effects.
Comparative Efficacy of this compound Regimens
Clinical trials have investigated various this compound regimens to determine the optimal balance between efficacy and side effects. A key variable is the dosing interval, with 3-hourly and 6-hourly administrations being the most common.
| Regimen | Induction-Abortion Interval (Median) | Abortion Rate within 24 hours | Key Findings |
| This compound 1mg every 3 hours | 15.9 - 16.0 hours[1][2] | 88% - 98%[1][2] | Effective, but may require a higher total dose.[2] |
| This compound 1mg every 6 hours | 15.0 - 16.9 hours | 82% - 91.8% | Similar efficacy to the 3-hour regimen with a significantly lower total dose of this compound and less need for analgesia. |
Comparison with Alternative Prostaglandins
This compound has been compared with other prostaglandins, most notably misoprostol, another prostaglandin E1 analogue. These studies often involve pre-treatment with mifepristone to increase uterine sensitivity to prostaglandins.
| Treatment Arm | Induction-Abortion Interval (Median) | Abortion Rate within 24 hours | Side Effects/Complications |
| This compound (with Mifepristone) | 6.6 - 10.8 hours | 94% - 96% | Incidence of vomiting, diarrhea, and pain are similar to misoprostol. |
| Misoprostol (with Mifepristone) | 6.1 - 8.7 hours | 94% | Considered as effective as this compound. |
| This compound alone | 14.3 - 19.5 hours | 58.6% - 81% | Higher success rate compared to intra-amniotic PGF2 alpha. |
| Intra-amniotic PGF2 alpha | 14.8 hours | 64% | Associated with a shorter time to onset of pain and greater blood loss compared to this compound. |
A large retrospective review of 956 cases where women were treated with 200 mg of mifepristone followed by 1 mg of vaginal this compound every 6 hours demonstrated a 96.4% abortion rate within 24 hours, with a median induction-to-abortion interval of 7.8 hours.
Experimental Protocols
The following are detailed methodologies from key clinical trials investigating this compound for second-trimester pregnancy termination.
Randomized Trial of 3-hourly vs. 6-hourly this compound Regimen
-
Objective: To compare the efficacy and side effects of two different dosing intervals of vaginal this compound.
-
Study Design: A randomized controlled trial.
-
Participants: Women undergoing second-trimester pregnancy termination.
-
Intervention:
-
Group 1: 1 mg this compound vaginal pessary inserted into the posterior vaginal fornix every 3 hours.
-
Group 2: 1 mg this compound vaginal pessary inserted into the posterior vaginal fornix every 6 hours.
-
-
Primary Outcome Measures:
-
Induction-abortion interval.
-
Cumulative abortion rates at 24 and 48 hours.
-
Total dose of this compound required.
-
Incidence of side effects (e.g., pain requiring analgesia, nausea, vomiting).
-
Comparative Study of this compound vs. Misoprostol with Mifepristone Pre-treatment
-
Objective: To compare the effectiveness of this compound and misoprostol when used in combination with mifepristone.
-
Study Design: A randomized trial.
-
Participants: 100 women undergoing abortion between 12 and 20 weeks of gestation.
-
Intervention:
-
All participants received 200 mg of oral mifepristone.
-
36-48 hours later, participants were randomized to receive either:
-
This compound group: 1 mg this compound vaginal pessary every 6 hours for up to 18 hours.
-
Misoprostol group: 4 x 200 µg misoprostol tablets vaginally, followed by 2 x 200 µg misoprostol tablets orally every 3 hours for up to 12 hours.
-
-
-
Primary Outcome Measures:
-
Prostaglandin-abortion interval.
-
Cumulative abortion rate at 24 hours.
-
Incidence of side effects (vomiting, diarrhea, pain).
-
Surgical evacuation rates.
-
Mechanism of Action and Signaling Pathway
This compound is a synthetic analogue of prostaglandin E1. Its mechanism of action involves binding to prostaglandin E receptors on uterine smooth muscle cells, initiating a signaling cascade that leads to myometrial contractions and cervical ripening. This process involves the breakdown of collagen in the cervical tissue and sensitization of the myometrium to oxytocin.
Experimental Workflow
The typical clinical workflow for second-trimester pregnancy termination using this compound, often in combination with Mifepristone, is depicted below.
References
Safety Operating Guide
Navigating the Disposal of Gemeprost: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like gemeprost is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not explicitly detailed in publicly available regulatory documents, a comprehensive procedure can be formulated by adhering to general best practices for pharmaceutical waste management. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the protection of personnel and the environment.
This compound, a prostaglandin E1 analogue, requires careful management throughout its lifecycle, including its final disposal.[1] Improper disposal of pharmaceuticals can lead to environmental contamination and potential health risks.[2] Therefore, a structured approach to waste management is imperative.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] The Drug Enforcement Administration (DEA) also has regulations for the disposal of controlled substances, although it is important to verify if this compound falls under this category in your specific jurisdiction. State and local regulations may also have more stringent requirements.
| Regulatory Body | Governing Act/Regulation | Key Responsibilities |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Sets federal guidelines for the safe management of hazardous and non-hazardous waste, from generation to disposal. |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | Regulates the disposal of controlled substances to prevent diversion. |
| State Environmental Agencies | State-Specific Regulations | May impose more stringent requirements for pharmaceutical waste disposal than federal regulations. |
| Local Publicly Owned Treatment Works (POTWs) | Local Wastewater Ordinances | Regulate the discharge of substances into the sewer system. |
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline based on best practices for pharmaceutical waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and review local regulations for specific requirements.
1. Waste Identification and Classification:
-
Determine if this compound is a Hazardous Waste: Under RCRA, a pharmaceutical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While this compound is not explicitly listed as a P- or U-listed hazardous waste, a hazardous waste determination must be conducted. This involves reviewing the Safety Data Sheet (SDS) for this compound and, if necessary, analytical testing.
-
Segregation: All waste contaminated with this compound, including unused solutions, empty vials, contaminated personal protective equipment (PPE), and labware, should be segregated from non-hazardous waste at the point of generation.
2. Collection and Storage:
-
Containers: Use designated, properly labeled, leak-proof, and sealed containers for this compound waste. For liquid waste, use compatible containers that can be securely closed. Solid waste, such as contaminated gloves and bench paper, should be placed in a designated, lined container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (if applicable), the contents (e.g., "this compound Waste"), and the date of accumulation.
-
Storage: Store waste containers in a secure, designated area with secondary containment to prevent spills. The storage area should be away from incompatible materials.
3. Treatment and Disposal:
-
Off-site Disposal: The most common and recommended method for disposing of pharmaceutical waste is through a licensed hazardous waste contractor. This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. Incineration at a permitted facility is a common disposal method for pharmaceutical waste.
Experimental Protocol Considerations
While specific experimental protocols for the disposal of this compound are not available in the provided search results, a general approach to developing an in-lab chemical inactivation protocol would involve:
-
Literature Review: A thorough search of chemical literature for methods to degrade prostaglandins. This would likely involve exploring oxidative, hydrolytic, or other chemical degradation pathways.
-
Small-Scale Testing: Performing bench-top experiments to test the efficacy of potential degradation reagents and conditions.
-
Analytical Verification: Using analytical methods, such as High-Performance Liquid Chromatography (HPLC), to confirm the complete degradation of this compound and to identify any potentially hazardous byproducts.
-
Protocol Validation and Approval: Documenting the validated protocol and obtaining approval from the institution's EHS department and any relevant regulatory bodies before implementation.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. Always prioritize consultation with your institution's EHS department for guidance specific to your location and facility.
References
Essential Safety and Logistics for Handling Gemeprost
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of pharmaceutical compounds like Gemeprost is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure laboratory best practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary due to its pharmacological activity and the limited toxicological data available. The following personal protective equipment is recommended.[1]
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles should be worn, especially when there is a risk of splashing.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[1] Given the nature of the compound, double gloving may be advisable. |
| Body Protection | A laboratory coat or a disposable gown should be worn to prevent skin contact.[1] |
| Respiratory | In situations where aerosols may be generated or when handling the powder form, a NIOSH-approved respirator is recommended to prevent inhalation.[1] |
Operational and Disposal Plans
A clear, step-by-step process for handling and disposal is critical to maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a well-closed container in a designated, secure area.
Handling and Preparation:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or other containment device to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
After handling, wash hands and any exposed skin thoroughly.
-
Remove and wash contaminated clothing before reuse.
Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary.
-
Wear appropriate PPE as outlined above before attempting to clean the spill.
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material.
-
Clean the spill area thoroughly with a suitable detergent and water.
Disposal:
-
All this compound waste, including unused material and contaminated disposables (gloves, wipes, etc.), should be collected in a designated, sealed container.
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations for pharmaceutical waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Quantitative Data Summary
The toxicological properties of this compound have not been extensively investigated. Therefore, occupational exposure limits have not been established. All handling should proceed with the assumption that the compound is potent and potentially hazardous.
| Parameter | Value | Source |
| Chemical Stability | Stable under normal temperatures and pressures. | |
| Incompatibilities | Strong oxidizing agents, strong bases. | |
| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, carbon dioxide, toxic fumes. |
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
